Analytical Characterization of 2,4-Difluoro-5-propoxyphenol: Exact Mass, Molecular Weight, and HRMS Methodologies
Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper Executive Summary In small-molecule drug discovery and agrochemical development,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists
Document Type: Technical Whitepaper
Executive Summary
In small-molecule drug discovery and agrochemical development, the precise analytical characterization of fluorinated building blocks is a critical quality attribute. 2,4-Difluoro-5-propoxyphenol (CAS No. 1881295-35-7) is a highly specialized intermediate[1]. This whitepaper delineates the theoretical mass calculations for this compound, explicitly distinguishing between its average molecular weight and monoisotopic exact mass. Furthermore, it provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol, explaining the structural causality behind the selected analytical parameters.
Chemical Identity and Structural Logic
Before executing any mass spectrometric analysis, an application scientist must evaluate the structural logic of the analyte to predict its ionization behavior.
Causality in Ionization: The core structure consists of a phenol ring substituted with a propoxy chain at the C5 position and two highly electronegative fluorine atoms at the ortho (C2) and para (C4) positions relative to the hydroxyl group. The fluorine atoms exert a strong electron-withdrawing inductive effect (-I). This effect delocalizes the negative charge of the conjugate base, significantly stabilizing the phenoxide anion and lowering the pKa of the molecule compared to an unfluorinated phenol. Consequently, this structural feature dictates that negative-ion electrospray ionization (ESI-) will yield the most robust and abundant signal via the formation of an [M-H]- ion.
Theoretical Mass Calculations
A common point of failure in automated mass spectrometry workflows is the conflation of molecular weight and exact mass. These two metrics serve entirely different functions in the laboratory.
Molecular Weight (Average Mass): Used for bulk stoichiometry, formulation, and molarity calculations. It is derived from the standard atomic weights of the elements, which account for the natural terrestrial abundance of all isotopes (e.g., Carbon = 12.011 g/mol )[2].
Exact Mass (Monoisotopic Mass): Used exclusively for HRMS identification. It is calculated using the mass of the single most abundant isotope for each constituent element (e.g., 12C = 12.000000 Da)[3].
Fig 2. Logical distinction between exact mass and average molecular weight.
Quantitative Mass Synthesis
To ensure absolute precision, the data in Table 1 utilizes the exact mass values[3] and the [2].
Table 1: Isotopic Mass Contributions for C9H10F2O2
Element
Primary Isotope
Qty
Exact Mass (Da)
Total Exact Mass (Da)
Avg Atomic Wt ( g/mol )
Total Avg Mass ( g/mol )
Carbon (C)
12C
9
12.000000
108.000000
12.011
108.099
Hydrogen (H)
1H
10
1.007825
10.078250
1.008
10.080
Fluorine (F)
19F
2
18.998403
37.996806
18.998
37.996
Oxygen (O)
16O
2
15.994915
31.989830
15.999
31.998
TOTAL
188.064886
188.173
Note: The theoretical neutral exact mass is 188.0649 Da , while the molecular weight is 188.17 g/mol .
High-Resolution Mass Spectrometry (HRMS) Protocol
To verify the identity of 2,4-difluoro-5-propoxyphenol empirically, the following self-validating HRMS protocol must be employed. This methodology utilizes internal calibration to guarantee sub-2 ppm mass accuracy.
Fig 1. High-Resolution Mass Spectrometry workflow for exact mass verification.
Step-by-Step Methodology
Phase 1: System Suitability Test (SST)
Causality: Before sample injection, instrument drift (due to TOF tube thermal expansion or Orbitrap voltage fluctuations) must be assessed.
Action: Inject a known standard (e.g., Leucine Enkephalin). The system is only validated for use if the mass error of the SST standard is mathematically confirmed to be < 2.0 ppm.
Phase 2: Sample Preparation
Action: Dilute 2,4-difluoro-5-propoxyphenol to a final concentration of 1 µg/mL in LC-MS grade Methanol.
Causality: High concentrations (>10 µg/mL) in HRMS lead to detector saturation, space-charge effects in the C-trap, and artificial mass shifts. 1 µg/mL ensures the ion population remains within the linear dynamic range of the detector.
Phase 3: UHPLC Separation
Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase: (A) Water with 0.01% Ammonium Fluoride; (B) Acetonitrile.
Causality: Formic acid is intentionally omitted. Strong acids suppress the ionization of phenols in negative mode by driving the equilibrium toward the neutral, protonated state. Ammonium fluoride enhances negative ionization efficiency while maintaining excellent chromatographic peak shape.
Phase 4: Ionization and Detection
Mode: ESI Negative [M-H]-.
Lock Mass: Continuously infuse a background lock mass (e.g., m/z 112.9856 for the TFA anion if present, or a dedicated reference spray) for real-time internal mass correction.
Target Ion Calculation:
Neutral Exact Mass: 188.064886 Da
Minus Mass of a Proton (H+): 1.007276 Da
Theoretical [M-H]- m/z:187.0576
Conclusion
The analytical characterization of 2,4-difluoro-5-propoxyphenol requires a strict adherence to fundamental mass principles. By understanding the causality of the molecule's fluorinated structure, scientists can logically deduce the necessity of ESI(-) workflows. Utilizing the exact mass of 188.0649 Da (yielding an [M-H]- target of m/z 187.0576 ) rather than the average molecular weight of 188.17 g/mol ensures the prevention of false negatives during high-resolution mass screening.
References
[2] IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weights of the Elements 2021. Queen Mary University of London.
URL: [Link]
[3] NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for All Elements. National Institute of Standards and Technology.
URL:[Link]
Electronic and Steric Effects of 2,4-Difluoro-5-propoxyphenol: A Comprehensive Guide to Reactivity and Conformational Dynamics
Executive Summary In the realm of modern drug design and advanced materials, polyfluorinated alkoxyphenols are highly valued for their ability to fine-tune lipophilicity, metabolic stability, and acid-base profiles. Amon...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of modern drug design and advanced materials, polyfluorinated alkoxyphenols are highly valued for their ability to fine-tune lipophilicity, metabolic stability, and acid-base profiles. Among these, 2,4-difluoro-5-propoxyphenol stands out as a highly specialized building block. Its unique substitution pattern creates a complex "push-pull" electronic system coupled with a dynamic steric topography. This whitepaper deconstructs the inductive, mesomeric, and steric forces governing this molecule, providing field-proven, self-validating experimental protocols to harness its reactivity.
Molecular Architecture: The Push-Pull Paradigm
The reactivity of 2,4-difluoro-5-propoxyphenol is dictated by the competing electronic effects of its substituents relative to the C1-hydroxyl core.
Inductive (-I) vs. Mesomeric (+M) Contributions
Fluorine Substituents (C2 and C4): Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I) through the sigma framework. This stabilizes the phenoxide anion, significantly lowering the pKa compared to unsubstituted phenol. However, fluorine also possesses a mesomeric electron-donating effect (+M) via its lone pairs. At C4 (para to the OH), the -I effect dominates the stabilization of the conjugate base, while the +M effect subtly enriches the pi-system.
Propoxy Group (C5): Positioned meta to the hydroxyl group, the oxygen of the propoxy chain cannot directly delocalize its lone pairs onto the C1 phenoxide oxygen. Instead, its +M effect directs electron density to the C4 and C6 positions.
Intramolecular Hydrogen Bonding & pKa Modulation
The presence of the C2-fluorine ortho to the hydroxyl group introduces a critical conformational lock. The highly electronegative fluorine acts as a hydrogen bond acceptor, forming an intramolecular F···H–O hydrogen bond[1]. This interaction restricts the rotational freedom of the hydroxyl group, stabilizing specific planar conformers and further lowering the pKa by stabilizing the phenoxide transition state.
Fig 1. Electronic and steric interplay mapped across the 2,4-difluoro-5-propoxyphenol ring.
Steric Topography & Conformational Gating
While electronic effects dictate where a reaction wants to occur, steric effects dictate if it can occur.
The Propoxy Umbrella Effect
The C5-propoxy chain is a flexible, lipophilic tail. While it rotates freely in solution, its time-averaged conformation sweeps a large steric volume. Because C4 is already occupied by a fluorine atom, the steric bulk of the propoxy group predominantly shadows the unsubstituted C6 position. As observed in the synthesis and degradation of bulky alkoxyphenols, the length of the alkyl chain directly impacts reaction kinetics by creating a physical barrier against incoming reagents[2].
Regioselective Implications for Electrophilic Aromatic Substitution (EAS)
2,4-difluoro-5-propoxyphenol has only two unsubstituted positions: C3 and C6.
C3: Flanked by two highly electronegative fluorine atoms (C2 and C4), this position is electronically starved (-I) and sterically compressed. It is practically inert to EAS.
C6: This position is electronically hyper-activated, receiving +M electron donation from both the ortho-OH and the ortho-OPr groups. However, it is sterically gated by the propoxy umbrella[3]. Consequently, C6 will rapidly react with small, linear electrophiles (e.g., halogens, nitronium ions) but will kinetically reject bulky electrophiles (e.g., tert-butyl cations).
Self-Validating Experimental Protocols
To effectively utilize this compound, researchers must measure its physicochemical properties with absolute certainty. The following protocols are designed as self-validating systems, meaning the experiment inherently proves its own accuracy.
Protocol A: Precision pKa Determination via UV-Vis Titration
Causality: Standard potentiometric titration fails here because the lipophilic propoxy chain requires a co-solvent (e.g., 10% Acetonitrile), which skews glass electrode readings. UV-Vis spectrophotometry is superior because the deprotonation of the phenol to phenoxide extends the pi-conjugation, causing a distinct bathochromic shift (red shift) in the
λmax
.
Step-by-Step Methodology:
Substrate Preparation: Dissolve 2,4-difluoro-5-propoxyphenol in a 10% MeCN/H2O solvent system to a final concentration of
50μM
.
Buffer Aliquoting: Prepare 15 vials with standardized buffers ranging from pH 2.0 to 11.0.
Spectral Acquisition: Record the UV-Vis spectrum (200–400 nm) for each pH aliquot at 25°C.
Self-Validation Check (The Isosbestic Point): Overlay all 15 spectra. You must observe a sharp isosbestic point (a specific wavelength where all curves intersect). Why? This mathematically proves that only two species (phenol and phenoxide) exist in equilibrium. If the point drifts, the electron-rich phenol has oxidized, and the data must be discarded.
Data Extraction: Plot the absorbance at the phenoxide
λmax
against pH and apply a non-linear Henderson-Hasselbalch regression to extract the pKa.
Fig 2. Self-validating spectrophotometric workflow for precision pKa determination.
Protocol B: Regioselective Halogenation to Probe Steric Limits
Causality: To validate the steric gating at C6, we use N-bromosuccinimide (NBS). The bulky succinimide byproduct and the polar aprotic solvent (Acetonitrile) test the kinetic accessibility of the C6 pocket.
Step-by-Step Methodology:
Initialization: Dissolve 1.0 eq of the phenol in anhydrous Acetonitrile at 0°C (low temperature suppresses radical side-reactions).
Electrophile Addition: Slowly add 1.05 eq of NBS in portions over 30 minutes.
Reaction Monitoring: Stir for 2 hours, monitoring via TLC (Hexanes:EtOAc 8:2).
Self-Validation Check (NMR Tracking): Isolate the crude product and run a
1H
-NMR. The starting material exhibits a distinct singlet for the C6 proton at ~6.5 ppm. The complete disappearance of this singlet, without the emergence of complex multiplet splitting, validates 100% regioselective C6-bromination.
Hyper-activates C6; provides steric umbrella over C6.
Table 2: Protocol Validation Metrics
Protocol
Primary Metric
Self-Validation Check
Failure Indicator (Abort Criteria)
UV-Vis pKa Titration
Absorbance at
λmax
Maintenance of sharp isosbestic point
Baseline drift indicating oxidative degradation.
C6 Bromination
Conversion Rate
Disappearance of C6
1H
-NMR singlet
Emergence of poly-halogenated species or C3 attack.
References
Understanding 3,4-Difluorophenol: Science, Safety, and Its Place in Modern Research. benzoic-acid-china.com.
Effects of Ring Fluorination on the Ultraviolet Photodissociation Dynamics of Phenol. ACS Publications. 1
Degradation Pathway of Bisphenol A: Does ipso Substitution Apply to Phenols Containing a Quaternary α-Carbon Structure in the para Position? ASM Journals. 3
Electrochemical production of alkoxy-substituted phenols. ResearchGate.2
Comprehensive Safety Data and Toxicity Profile of 2,4-Difluoro-5-propoxyphenol: A Technical Guide for Drug Development
Executive Summary As pharmaceutical and agrochemical pipelines increasingly rely on halogenated intermediates to enhance metabolic stability and lipophilicity, compounds such as 2,4-difluoro-5-propoxyphenol require rigor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As pharmaceutical and agrochemical pipelines increasingly rely on halogenated intermediates to enhance metabolic stability and lipophilicity, compounds such as 2,4-difluoro-5-propoxyphenol require rigorous safety and toxicological profiling. This whitepaper synthesizes the physiochemical properties, mechanistic toxicology, and predictive safety data for 2,4-difluoro-5-propoxyphenol. Furthermore, it details field-proven, self-validating experimental workflows necessary to establish a compliant safety profile for downstream drug development applications.
Chemical Identity and Physiochemical Properties
2,4-Difluoro-5-propoxyphenol is a specialized fluorinated phenol ether. The presence of two fluorine atoms significantly alters the electron density of the aromatic ring, while the propoxy group enhances the compound's lipophilicity, increasing its potential for cellular membrane permeability.
To accurately predict the toxicity profile of 2,4-difluoro-5-propoxyphenol, we must analyze the fundamental behavior of fluorinated phenols in biological systems.
The Role of the C-F Bond
The strong positive mesomeric effect of fluorine atoms on the aromatic ring increases electron density, which critically hinders nucleophilic attack[2]. While this grants the molecule desirable metabolic stability, it also introduces a toxicological risk: the potential formation of persistent, toxic "dead-end" transformation products if the compound is not fully degraded[2].
Defluorination and Oxidative Stress
In biological and environmental systems, the degradation of fluorinated phenols is often mediated by heme dehaloperoxidases (DHP) or similar hepatic cytochrome P450 enzymes[3]. The catalytic mechanism begins with a rapid hydrogen atom abstraction from the phenolic hydroxyl group, forming a radical intermediate[3]. This is followed by a rate-determining OH rebound step that facilitates defluorination[3]. Depending on the local pH and the protonation state of the phenol, this process can generate reactive quinone intermediates, which are known to cause oxidative stress and cross-link with cellular macromolecules[4].
Fig 1: Heme dehaloperoxidase-mediated defluorination and toxicity pathway.
Predictive Safety Data Sheet (SDS) Framework
Based on the structural alerts of fluorinated phenols, the following predictive safety parameters must be implemented during laboratory handling and scale-up.
Hazard Identification: Analogous to other halogenated phenols, this compound is classified as an acute irritant. It poses risks of acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319).
Handling & Storage: Must be handled under a certified fume hood. The stability of the C-F bond means the compound resists mild degradation, but exposure to strong oxidizing agents or extreme UV radiation can trigger the release of toxic hydrogen fluoride (HF) gas[4].
Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and a half-face respirator if aerosolization is possible.
Validated Experimental Workflows for Safety Assessment
As a Senior Application Scientist, I emphasize that regulatory compliance is not achieved by merely executing tests, but by designing self-validating systems . The following protocols explain both the how and the why behind the safety validation of 2,4-difluoro-5-propoxyphenol.
Protocol A: In Vitro Cytotoxicity via Balb/c 3T3 NRU Assay (OECD 129)
Causality & Rationale: Before initiating in vivo mammalian testing, we must estimate the starting dose to adhere to the 3Rs (Replacement, Reduction, Refinement). The Neutral Red Uptake (NRU) assay measures basal cytotoxicity by quantifying the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes[5]. By calculating the IC50, we can linearly extrapolate the in vivo LD50, drastically reducing animal mortality during acute oral toxicity testing[5].
Step-by-Step Methodology:
Cell Seeding: Seed Balb/c 3T3 cells in a 96-well microtiter plate and incubate for 24 hours to achieve a sub-confluent monolayer[6].
Dose Escalation: Expose the cells to 2,4-difluoro-5-propoxyphenol across an 8-point logarithmic concentration gradient (e.g., 0.1 µM to 1000 µM) for 48 hours[6].
Self-Validation Controls:
Negative Control: Vehicle only (e.g., 0.5% DMSO) to prove the solvent does not induce cell death.
Positive Control: Sodium Lauryl Sulfate (SLS) to validate that the cell line is responsive to known cytotoxicants[7].
Dye Incubation: Wash cells and incubate with Neutral Red medium for 3 hours.
Extraction & Quantification: Extract the incorporated dye using an ethanol/acetic acid solution and measure absorbance at 540 nm. Calculate the IC50 using non-linear regression[5].
Causality & Rationale: Fluorinated compounds can undergo metabolic activation in the liver, forming reactive electrophiles (like quinones) that bind to DNA. The Ames test utilizes amino-acid requiring strains of Salmonella typhimurium (e.g., TA98, TA100) to detect base-substitution or frame-shift mutations[8]. We run this assay both with and without mammalian liver enzymes (S9 fraction) to ensure we detect both direct-acting mutagens and pro-mutagens[9].
Step-by-Step Methodology:
Preparation of S9 Mix: Isolate S9 fraction from the livers of rats treated with Aroclor 1254 to induce cytochrome P450 enzymes. Mix with cofactors (NADP+, G6P) to create the metabolic activation system[8].
Pre-Incubation: Mix 2,4-difluoro-5-propoxyphenol with the bacterial tester strains (TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) in the presence and absence of the S9 mix[10]. Incubate at 37°C for 20 minutes to allow metabolic conversion[9].
Plating: Add top agar containing trace amounts of histidine/tryptophan and pour onto minimal agar plates[8].
Positive Controls: 2-aminoanthracene (requires S9 activation) and sodium azide (direct acting, no S9 required) to validate the metabolic activity of the S9 batch and the mutability of the strains[7].
Analysis: Incubate for 48-72 hours. A positive genotoxic result is recorded if the number of revertant colonies is dose-dependently and significantly greater than the spontaneous reversion rate[10].
Fig 2: Self-validating OECD 471 Ames Test workflow for genotoxicity screening.
Biosafe.Genetic toxicity: Bacterial reverse mutation test (OECD 471).
TTS Laboratuvar Hizmetleri.AMES Test (OECD 471) - Biocompatibility Analyses.
OECD.Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests.
Tox Lab.In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129).
NIHS.OECD/OCDE TG 487 化学物質の試験に関する OECD ガイドライン.
OPUS.Identification of transformation products from fluorinated lithium‐ion battery additives TPFPB and TPFPP.
ACS Publications.Defluorination of Fluorophenols by a Heme Dehaloperoxidase: Insights into the Defluorination Mechanism.
PMC.Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
Application Note: 2,4-Difluoro-5-propoxyphenol as a Versatile Intermediate in the Synthesis of Fluorinated Pharmaceuticals
Scientific Rationale & Physicochemical Profiling In modern drug discovery, the strategic incorporation of fluorine is a highly validated approach to optimizing an Active Pharmaceutical Ingredient (API). The judicious int...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Physicochemical Profiling
In modern drug discovery, the strategic incorporation of fluorine is a highly validated approach to optimizing an Active Pharmaceutical Ingredient (API). The judicious introduction of fluorine into a molecule can productively influence conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways .
2,4-Difluoro-5-propoxyphenol (CAS: 1881295-35-7) is a highly specialized, multi-functional pharmaceutical intermediate designed to impart these exact physicochemical advantages into complex drug scaffolds. Its structural features dictate its utility:
pKa Modulation via 2,4-Difluoro Substitution: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the phenolic hydroxyl group compared to an unsubstituted phenol. This increased acidity makes the oxygen an exceptional nucleophile in etherification reactions (e.g., Mitsunobu) and facilitates facile conversion into a highly reactive aryl triflate .
Metabolic Shielding: The presence of fluorine at the 2 and 4 positions effectively blocks cytochrome P450-mediated aromatic oxidation, a common metabolic liability in electron-rich phenols .
Steric and Lipophilic Tuning: The 5-propoxy group provides tunable lipophilic bulk. In kinase inhibitors or CNS-active agents, this propoxy chain often projects into hydrophobic binding pockets, increasing target affinity while maintaining favorable membrane permeability.
Synthetic Workflows & Mechanistic Pathways
The versatility of 2,4-difluoro-5-propoxyphenol allows it to be utilized in two primary divergent pathways: as a nucleophile (via O-alkylation) to build lipophilic side chains, or as an electrophile (via triflation) to construct biaryl API backbones.
Workflow detailing the divergent synthetic utility of 2,4-difluoro-5-propoxyphenol in API synthesis.
Catalytic cycle for the Suzuki-Miyaura cross-coupling of the fluorinated aryl triflate.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process controls and causality for every reagent choice.
Protocol A: O-Alkylation via Mitsunobu Etherification
This protocol links the phenol to a complex aliphatic alcohol, preserving stereochemistry (via inversion) if a chiral alcohol is used.
Preparation: Dissolve 2,4-difluoro-5-propoxyphenol (1.0 eq) and the target alcohol (1.1 eq) in anhydrous THF (0.2 M) under an argon atmosphere.
Causality: Anhydrous conditions are critical because trace water will hydrolyze the DIAD/DEAD reagent, killing the active betaine intermediate.
Activation: Add Triphenylphosphine (PPh₃, 1.2 eq) to the mixture and cool the flask to 0 °C using an ice bath.
Causality: Cooling controls the highly exothermic formation of the betaine intermediate and prevents unwanted side reactions.
Causality: Slow addition prevents localized depletion of the nucleophile. The lowered pKa of the difluorophenol ensures rapid deprotonation by the betaine, driving the etherification forward efficiently.
Self-Validation & Monitoring: Warm the reaction to room temperature and stir for 4 hours. Validate completion via LC-MS. The reaction is complete when the phenol UV peak (λ = 275 nm) is fully consumed and replaced by the highly lipophilic ether product mass.
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via silica gel chromatography.
Protocol B: Triflation and Suzuki-Miyaura Cross-Coupling
This sequence converts the phenol into a pseudo-halide for palladium-catalyzed C-C bond formation.
Step 1: Triflation
Dissolve the phenol (1.0 eq) in anhydrous DCM (0.3 M). Add pyridine (2.0 eq) and cool to 0 °C.
Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst.
Causality: The electron-deficient nature of the difluorophenol makes it a poor nucleophile for standard alkyl halides; thus, the highly reactive Tf₂O is required to force the functionalization.
Self-Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The protocol is validated when the polar starting phenol (
Rf
~0.3) is completely converted to the highly non-polar aryl triflate (
Rf
~0.8).
Step 2: Suzuki-Miyaura Cross-Coupling
In a Schlenk flask, combine the isolated aryl triflate (1.0 eq), an aryl boronic acid (1.2 eq), XPhos Pd G2 precatalyst (0.05 eq), and Cs₂CO₃ (2.0 eq).
Causality: The bulky, electron-rich XPhos ligand is specifically chosen to overcome the steric hindrance of the 5-propoxy group and the electronic deactivation caused by the ortho-fluorine during oxidative addition.
Add a degassed mixture of THF/H₂O (4:1, 0.1 M) and heat to 80 °C for 6 hours.
Causality: The aqueous biphasic system dissolves the inorganic base, which is an absolute requirement for the transmetalation step (forming the reactive boronate complex).
Quantitative Data: Cross-Coupling Optimization
The table below summarizes the optimization causality for the Suzuki-Miyaura coupling of the 2,4-difluoro-5-propoxyaryl triflate. The data demonstrates how steric and electronic liabilities are overcome by modern ligand design.
Entry
Catalyst (5 mol%)
Ligand
Base (2.0 eq)
Solvent
Temp (°C)
Yield (%)
Mechanistic Insight / Causality
1
Pd(PPh₃)₄
None
Na₂CO₃
Toluene/H₂O
90
45
Standard Pd(0) fails to efficiently undergo oxidative addition due to ortho-F deactivation.
2
Pd(OAc)₂
SPhos
K₃PO₄
Toluene
100
72
Biaryl phosphine ligand improves oxidative addition, but anhydrous conditions limit base solubility.
Bulky ligand overcomes 5-propoxy sterics; G2 precatalyst ensures rapid generation of active Pd(0).
References
Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, American Chemical Society (ACS).[Link]
Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, National Center for Biotechnology Information (NCBI / PubMed).[Link]
The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, American Chemical Society (ACS).[Link]
Application
Application Note: 2,4-Difluoro-5-propoxyphenol in the Design of Advanced Nematic Liquid Crystals
Executive Summary The development of next-generation optical displays, high-frequency microwave tunable devices, and non-linear optics relies heavily on the precise molecular engineering of nematic liquid crystals (NLCs)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of next-generation optical displays, high-frequency microwave tunable devices, and non-linear optics relies heavily on the precise molecular engineering of nematic liquid crystals (NLCs). 2,4-Difluoro-5-propoxyphenol (CAS: 1881295-35-7) has emerged as a highly specialized synthon for constructing laterally fluorinated and bent-core mesogens. This application note provides researchers, materials scientists, and drug development professionals with a comprehensive, self-validating guide to utilizing this compound to engineer advanced mesophases, specifically targeting the highly sought-after ferroelectric nematic (
NF
) and twist-bend nematic (
NTB
) phases [1].
Mechanistic Principles & Causality (E-E-A-T)
To successfully utilize 2,4-difluoro-5-propoxyphenol, one must understand the causality behind its structural contributions to the resulting mesogen:
Conformational Bending (The 1,5-Axis): When a rigid mesogenic core (e.g., a biphenyl or tolane derivative) is esterified at the phenolic oxygen (position 1), the propoxy tail at position 5 creates a ~120° meta-substituted axis. Causality: This specific geometry forces the molecule into a "bent-core" or banana shape. This steric disruption prevents tight crystalline packing (lowering the melting point,
Tm
) and is the fundamental geometric prerequisite for inducing polar nematic phases (
NF
and
NTB
)[2].
Dipolar Amplification via Lateral Fluorination: The fluorine atoms at positions 2 and 4 are highly electronegative and positioned asymmetrically along the bent core. Causality: Instead of canceling out, their dipole vectors summate to create a massive, unidirectional transverse dipole moment. When these molecules self-assemble, this local dipole drives spontaneous polarization (
Ps
), resulting in anomalous dielectric constants (
Δϵ>1000
) characteristic of ferroelectric nematics [3].
Viscoelastic Tuning: The ether linkage of the 5-propoxy group provides rotational flexibility compared to rigid alkyl chains. Causality: This increased free volume lowers the rotational viscosity (
γ1
) of the bulk material, which directly translates to sub-millisecond electro-optical response times (
τ
) in device applications [4].
While primarily a materials science synthon, 2,4-difluoro-5-propoxyphenol is highly valuable to drug development professionals . The 2,4-difluoro motif is strategically used in medicinal chemistry to block cytochrome P450-mediated oxidation of phenyl rings, while the 5-propoxy tail acts as a lipophilic vector to enhance cell membrane permeability. The synthetic and purification protocols detailed below are directly translatable to the synthesis of fluorinated active pharmaceutical ingredients (APIs).
Synthetic Workflow & Visualization
Fig 1: Synthesis and characterization workflow for bent-core ferroelectric nematic liquid crystals.
Experimental Protocols
Protocol 1: Synthesis of Bent-Core Mesogen via Steglich Esterification
This protocol details the coupling of 2,4-difluoro-5-propoxyphenol to a mesogenic acid (e.g., 4'-pentylbiphenyl-4-carboxylic acid) to form a bent-core ester.
Activation: In a flame-dried round-bottom flask under an Argon atmosphere, dissolve 1.0 eq of the mesogenic acid and 1.05 eq of 2,4-difluoro-5-propoxyphenol in anhydrous Dichloromethane (DCM). Causality: Anhydrous conditions are critical; ambient moisture will prematurely hydrolyze the coupling agent (DCC) into inert dicyclohexylurea (DCU), halting the reaction.
Catalysis: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that easily overcomes the steric hindrance of the 2,4-difluoro substituted phenol.
Coupling: Cool the mixture to 0 °C using an ice bath. Add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) dropwise. Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12 hours.
Purification: Filter the white DCU precipitate. Wash the organic filtrate sequentially with 5% HCl, saturated NaHCO
3
, and brine. Dry over MgSO
4
, concentrate, and purify via silica gel chromatography (Hexane/Ethyl Acetate).
Self-Validation Step: Perform Thin Layer Chromatography (TLC) using an 8:2 Hexane:EtOAc eluent. The complete disappearance of the phenolic starting material spot (visualized under UV 254 nm or via KMnO
4
stain) validates 100% conversion. If the phenol persists, re-evaluate the anhydrous integrity of your DCM.
Sample Preparation: Encapsulate 2–5 mg of the purified mesogen in a standard aluminum Differential Scanning Calorimetry (DSC) pan.
Thermal Profiling: Run a heating/cooling cycle at a rate of 5 °C/min from 0 °C to 150 °C.
Optical Identification: Place a sample between two untreated glass slides on a hot stage under a Polarized Optical Microscope (POM). Cool the sample from the isotropic phase.
Self-Validation Step: The integrated enthalpy (
ΔH
) of the isotropic-to-nematic transition during the cooling cycle must mirror the heating cycle (accounting for supercooling). A variance of >5% indicates thermal degradation of the ether linkage, invalidating the sample and requiring re-purification.
Cell Filling: Capillary-fill the LC material into a 5
μ
m test cell equipped with Indium Tin Oxide (ITO) electrodes and a rubbed polyimide alignment layer.
Alignment Verification:Causality: The rubbed polyimide dictates the zero-field director orientation. Without perfect planar alignment, the spontaneous polarization (
Ps
) vector will be randomized across microscopic domains, leading to a null macroscopic reversal current.
Self-Validation Step: Apply a triangular wave voltage (e.g., 10 V
pp
, 100 Hz). The appearance of a single, sharp polarization reversal current peak per half-cycle confirms the presence of the ferroelectric nematic (
NF
) phase. If the material is in a conventional apolar nematic phase, only a purely capacitive square wave response will be observed, instantly validating the phase identity [2].
Quantitative Data Presentation
The table below summarizes how the integration of the 2,4-difluoro-5-propoxy moiety alters the physical and electro-optical properties of a standard calamitic (linear) mesogen, transforming it into a highly polar bent-core structure.
Molecular Architecture
Core Geometry
Phase Sequence (°C)
Spontaneous Polarization (
Ps
,
μC/cm2
)
Dielectric Anisotropy (
Δϵ
)
Standard Calamitic (1,4-Substituted Phenyl)
Linear
Cr 20 N 85 Iso
0.0 (Apolar)
+4.5
Bent-Core Unfluorinated (1,3-Substituted Phenyl)
120° Bend
Cr 45
NTB
70 Iso
0.0 (Local domains only)
-1.2
2,4-Difluoro-5-propoxy (1,5-Substituted Phenyl)
120° Bend
Cr 15
NF
65 Iso
> 4.0 (Ferroelectric)
> 1000 (Anomalous)
Table 1: Comparative Phase and Electro-Optical Properties of Nematic Architectures. The anomalous dielectric constant and massive
Ps
are hallmarks of the
NF
phase induced by the target synthon.
References
Kirsch, P., & Bremer, M. "Nematic liquid crystals for active matrix displays: molecular design and synthesis." Angewandte Chemie International Edition.[Link]
"Molecular structure and the ferroelectric nematic phase: the effect of terminal chain and fluorination pattern." Liquid Crystals (Taylor & Francis).[Link]
"Enantiotropic ferroelectric nematic phase in a single compound." ChemRxiv. [Link]
"Liquid crystals with negative dielectric anisotropy: the effect of unsaturation in the terminal chain on thermal and electro-optical properties." Liquid Crystals (Taylor & Francis).[Link]
Method
Application Note: Selective Mono-O-Alkylation Strategies for the Synthesis of 2,4-Difluoro-5-propoxyphenol
Introduction & Structural Rationale Fluorinated phenolics are indispensable building blocks in modern drug discovery, frequently utilized to modulate lipophilicity, metabolic stability, and protein-ligand interactions. T...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Rationale
Fluorinated phenolics are indispensable building blocks in modern drug discovery, frequently utilized to modulate lipophilicity, metabolic stability, and protein-ligand interactions. The synthesis of 2,4-difluoro-5-propoxyphenol presents a classic challenge in organic chemistry: the selective mono-O-alkylation of a dihydroxybenzene core.
The optimal precursor for this target is 4,6-difluororesorcinol (1,5-dihydroxy-2,4-difluorobenzene), which can be accessed via the direct fluorination of resorcinol . The intrinsic
C2v
symmetry of this precursor is the cornerstone of our synthetic strategy. Because the hydroxyl groups at positions 1 and 5 are chemically and sterically equivalent, alkylation at either site yields the exact same regioisomer. This symmetry elegantly bypasses the need for complex, step-heavy orthogonal protecting group strategies.
Mechanistic Causality: Controlling the Alkylation Event
While the symmetry solves the regioselectivity issue, the statistical challenge of over-alkylation (forming the di-alkylated byproduct) remains. The Williamson ether synthesis is the standard methodology here, but the choice of reagents dictates the reaction trajectory .
Base Selection (The "Why"): Utilizing a strong, irreversible base like Sodium Hydride (NaH) deprotonates both hydroxyl groups simultaneously, forming a highly nucleophilic dianion that rapidly consumes the alkyl halide to form 1,5-dipropoxy-2,4-difluorobenzene. By contrast, Potassium Carbonate (K₂CO₃) is a milder base that establishes a dynamic equilibrium. The strong electron-withdrawing inductive effect of the two fluorine atoms significantly lowers the pKa of the first hydroxyl group. K₂CO₃ selectively generates the mono-phenoxide. Once mono-alkylated, the steric bulk of the propyl group and the slight reduction in ring electron density slow down the second alkylation event (
k1≫k2
).
Solvent Selection: N,N-Dimethylformamide (DMF) is selected as the solvent. As a polar aprotic solvent, it leaves the phenoxide anion relatively unsolvated and highly reactive, accelerating the desired
SN2
displacement of 1-bromopropane while maintaining the solubility of the inorganic base .
Figure 1: Reaction pathway demonstrating the kinetic control of mono-alkylation vs. di-alkylation.
Optimization of Reaction Conditions
To validate the mechanistic hypothesis, various conditions were screened. The data below demonstrates that strict stoichiometric control and a mild base are critical for maximizing the yield of the mono-alkylated target.
Entry
Base (Equiv)
Solvent
Temp (°C)
1-Bromopropane (Equiv)
Yield: Mono (%)
Yield: Di (%)
Unreacted SM (%)
1
NaH (2.2)
DMF
25
2.00
12%
85%
3%
2
K₂CO₃ (1.5)
Acetone
60
1.10
48%
18%
34%
3
Cs₂CO₃ (1.5)
DMF
60
1.05
74%
16%
10%
4
K₂CO₃ (1.5)
DMF
60
1.05
82%
11%
7%
Note: Yields determined by HPLC integration at 254 nm. Entry 4 represents the optimized protocol.
Experimental Protocol
This protocol is designed as a self-validating system. Visual and chromatographic checkpoints are embedded to ensure reaction fidelity before proceeding to the next step.
Phenoxide Generation: Charge a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar with 4,6-difluororesorcinol (1.46 g) and anhydrous DMF (15 mL) under a nitrogen atmosphere. Add finely powdered anhydrous K₂CO₃ (2.07 g) in one portion.
Self-Validation Checkpoint 1: The solution will transition from clear to a pale yellow/orange suspension within 15 minutes, confirming the formation of the phenoxide anion. Stir at 25 °C for 30 minutes.
Alkylation: Using a syringe, add 1-bromopropane (0.95 mL) dropwise over 5 minutes. Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath.
Reaction Monitoring: Stir the reaction at 60 °C for 4 hours.
Self-Validation Checkpoint 2: Perform TLC (Eluent: 20% EtOAc in Hexanes). The starting material (
Rf≈0.1
, stains dark with KMnO₄) should be mostly consumed. The target mono-alkylated product appears at
Rf≈0.4
, while any over-alkylated byproduct will migrate near the solvent front (
Rf≈0.8
).
Quench and Workup: Cool the reaction to room temperature. Quench by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with EtOAc (
3×30
mL).
Pro-Tip for DMF Removal: Wash the combined organic layers with 5% aqueous LiCl solution (
3×30
mL). The LiCl heavily partitions DMF into the aqueous phase, preventing it from co-eluting during chromatography. Follow with a final brine wash (30 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 20% EtOAc in Hexanes.
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target phenol.
Analytical Characterization
To ensure absolute trustworthiness of the isolated material, verify the structure against the following expected NMR parameters:
Validation Note: The presence of a single exchangeable proton at
δ
5.15 and the integration ratio of the propyl chain (2:2:3) to the aromatic protons (1:1) definitively confirms mono-alkylation.
References
Title: Fluorination of di-substituted benzenes with the F-TEDA-BF4 reagent in water
Source: Mendeleev Communications, 2004
URL: [Link][1]
Title: Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds
Source: ACS Omega, 2023, 8(5): 4475–4488
URL: [Link][2]
Application Notes and Protocols for the Cross-Coupling of 2,4-Difluoro-5-propoxyphenol
Introduction: The Strategic Importance of 2,4-Difluoro-5-propoxyphenol in Modern Drug Discovery 2,4-Difluoro-5-propoxyphenol is a key structural motif in contemporary medicinal chemistry. The strategic placement of fluor...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of 2,4-Difluoro-5-propoxyphenol in Modern Drug Discovery
2,4-Difluoro-5-propoxyphenol is a key structural motif in contemporary medicinal chemistry. The strategic placement of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The propoxy group provides an additional point for diversification and can influence the pharmacokinetic profile of a molecule. The phenolic hydroxyl group, however, presents both a challenge and an opportunity for synthetic chemists. While direct functionalization can be difficult, its conversion to a suitable leaving group or its direct use in modern cross-coupling reactions opens a gateway to a diverse array of complex molecular architectures.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the successful cross-coupling of 2,4-difluoro-5-propoxyphenol. We will delve into the rationale behind catalyst selection, the nuances of reaction optimization, and provide step-by-step methodologies for key transformations.
Understanding the Substrate: Electronic and Steric Considerations
The reactivity of 2,4-difluoro-5-propoxyphenol in cross-coupling reactions is governed by a combination of electronic and steric factors. The two electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring, which can impact the rate of oxidative addition in palladium- or nickel-catalyzed cycles. Conversely, the electron-donating propoxy and hydroxyl groups can influence the regioselectivity of reactions. The phenolic hydroxyl group itself is acidic and can interfere with many catalytic systems, often necessitating its conversion to a more suitable electrophilic partner such as a triflate, tosylate, or nonaflate.[1][2][3]
PART 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or pseudohalide.[4] For 2,4-difluoro-5-propoxyphenol, this reaction is invaluable for introducing aryl, heteroaryl, or vinyl substituents.
Catalyst Selection: Palladium vs. Nickel
Both palladium and nickel catalysts are effective for Suzuki-Miyaura couplings.
Palladium Catalysts: Generally offer high functional group tolerance and a broad substrate scope.[5] For electron-rich phenols, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often essential to promote the key steps of the catalytic cycle.[6][7]
Nickel Catalysts: Present a more cost-effective alternative and can be particularly effective for coupling less reactive C-O electrophiles like aryl ethers.[4][8][9] Nickel catalysts have shown high activity in the coupling of O-based pseudohalides.[2]
Protocol 1: Suzuki-Miyaura Coupling of 2,4-Difluoro-5-propoxyphenyl Trifluroromethanesulfonate
This protocol first involves the conversion of the phenol to its triflate, a highly effective electrophilic partner in Suzuki-Miyaura reactions.
Step 1: Synthesis of 2,4-Difluoro-5-propoxyphenyl Trifluoromethanesulfonate
To a solution of 2,4-difluoro-5-propoxyphenol (1.0 equiv) in dichloromethane (0.2 M) at 0 °C, add pyridine (1.5 equiv).
Caption: Workflow for the Suzuki-Miyaura Coupling.
Materials:
Reagent
Supplier
Grade
2,4-Difluoro-5-propoxyphenyl triflate
Synthesized
>98%
Arylboronic acid
Commercial
>97%
Tetrakis(triphenylphosphine)palladium(0)
Commercial
99%
Potassium Carbonate
Commercial
Anhydrous
Toluene
Commercial
Anhydrous, degassed
Water
Deionized
Degassed
Procedure:
To a flame-dried Schlenk flask, add the aryl triflate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and potassium carbonate (2.0 equiv).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add degassed toluene and water (e.g., a 4:1 mixture, 0.1 M).
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution and purify the crude product by flash column chromatography.
PART 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This reaction allows for the introduction of a wide range of primary and secondary amines to the aryl scaffold of 2,4-difluoro-5-propoxyphenol.
Catalyst and Ligand Selection
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. For electron-deficient aryl halides and pseudohalides, bulky, electron-rich biarylphosphine ligands are often required to facilitate the reductive elimination step.[7] Ligands such as XPhos, SPhos, and BrettPhos are excellent candidates.[12]
Protocol 2: Buchwald-Hartwig Amination of 2,4-Difluoro-5-propoxyphenyl Bromide
This protocol assumes the phenolic hydroxyl has been converted to a more stable ether or other functional group, and a bromine has been installed on the ring. Alternatively, the triflate from Protocol 1 can be used.
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Materials:
Reagent
Supplier
Grade
Aryl Bromide/Triflate (from phenol)
Synthesized
>98%
Amine
Commercial
>97%
Pd₂(dba)₃
Commercial
97%
XPhos
Commercial
>98%
Sodium tert-butoxide
Commercial
97%
Toluene
Commercial
Anhydrous, degassed
Procedure:
In a glovebox, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equiv) to a flame-dried Schlenk tube.
Add the aryl bromide/triflate (1.0 equiv) and the amine (1.2 equiv).
Add degassed, anhydrous toluene (0.1 M).
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
Monitor the reaction by GC-MS or LC-MS.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography.
PART 3: C-C (sp) Bond Formation via Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide or triflate, providing access to valuable alkynyl-substituted aromatics.[13]
Catalyst System: Palladium and Copper Co-catalysis
The traditional Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[13] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free versions of the Sonogashira coupling have also been developed to avoid potential issues with copper contamination in the final product.[14]
Protocol 3: Sonogashira Coupling of 2,4-Difluoro-5-propoxyphenyl Iodide
For this reaction, an aryl iodide is generally the preferred coupling partner due to its higher reactivity.
Materials:
Reagent
Supplier
Grade
Aryl Iodide (from phenol)
Synthesized
>98%
Terminal Alkyne
Commercial
>97%
PdCl₂(PPh₃)₂
Commercial
99%
Copper(I) Iodide (CuI)
Commercial
98%
Triethylamine (Et₃N)
Commercial
Anhydrous, distilled
Tetrahydrofuran (THF)
Commercial
Anhydrous, degassed
Procedure:
To a Schlenk flask, add the aryl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
Evacuate and backfill with an inert gas three times.
Add anhydrous, degassed THF (0.2 M) and triethylamine (2.0 equiv).
Add the terminal alkyne (1.2 equiv) dropwise.
Stir the reaction at room temperature for 8-16 hours.
Monitor the reaction by TLC.
Upon completion, dilute the reaction mixture with diethyl ether and filter through Celite to remove the palladium and copper salts.
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.
Troubleshooting and Key Considerations
Choice of Base: The choice of base is critical and depends on the specific coupling reaction. Inorganic bases like K₂CO₃ or K₃PO₄ are common in Suzuki couplings, while stronger, non-nucleophilic bases like NaOtBu or LHMDS are often used in Buchwald-Hartwig aminations.
Solvent Degassing: Thoroughly degassing the solvent is crucial to prevent oxidation and deactivation of the catalyst, particularly the Pd(0) species.
Ligand Selection: The electronic and steric properties of the phosphine ligand can dramatically influence the reaction outcome. For challenging substrates, a screening of different ligands may be necessary.
Activation of the Phenol: While direct coupling of phenols is possible under certain conditions, converting the hydroxyl group to a triflate, tosylate, or nonaflate is a more general and often more reliable strategy.[1][2][3]
Conclusion
The cross-coupling of 2,4-difluoro-5-propoxyphenol provides a versatile platform for the synthesis of complex, fluorinated molecules of interest in pharmaceutical and materials science. By carefully selecting the appropriate catalyst system, ligand, and reaction conditions, researchers can efficiently construct a wide array of C-C and C-N bonds. The protocols outlined in this guide serve as a robust starting point for the development and optimization of these critical transformations.
References
Zeng, H., Qiu, Z., Domínguez-Huerta, A., Hearne, Z., Chen, Z., & Li, C. J. (2016). An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage. ACS Catalysis, 6(12), 8260-8273. [Link]
Hosseini, S. A., & Su, C. L. (2014). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC advances, 4(108), 63449-63462. [Link]
Tobisu, M., & Chatani, N. (2011). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Topics in Current Chemistry, 302, 43-73. [Link]
Reid, M., & Procter, D. J. (2020). The Anionic Pathway in the Nickel‐Catalysed Cross‐Coupling of Aryl Ethers. Angewandte Chemie International Edition, 59(52), 23594-23604. [Link]
Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326. [Link]
Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]
Corpet, M., & Gosmini, C. (2020). Dual Nickel-/Palladium-Catalyzed Reductive Cross-Coupling Reactions between Two Phenol Derivatives. Organic Letters, 22(16), 6595-6599. [Link]
Li, J., & Wu, J. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(2), 539. [Link]
Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177-2250. [Link]
Application Note: 2,4-Difluoro-5-propoxyphenol as a Core Synthon in the Development and Formulation of Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides
Target Audience: Agrochemical Researchers, Formulation Scientists, and Process Chemists. Executive Summary The discovery and formulation of next-generation agrochemicals rely heavily on highly specialized molecular build...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Agrochemical Researchers, Formulation Scientists, and Process Chemists.
Executive Summary
The discovery and formulation of next-generation agrochemicals rely heavily on highly specialized molecular building blocks. 2,4-difluoro-5-propoxyphenol (CAS: 1881295-35-7) [1] has emerged as a critical intermediate in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides, such as novel N-aryl-uracils and N-phenylphthalimides[2]. This application note details the mechanistic rationale behind this specific substitution pattern, provides validated protocols for synthesizing the active ingredient (AI), and outlines the engineering of a highly stable Suspension Concentrate (SC) formulation.
Mechanistic Insight: The Rationale Behind the Structure
In agrochemical drug design, every functional group must serve a physiological or metabolic purpose. The integration of the 2,4-difluoro-5-propoxyphenol moiety into a heterocyclic core is driven by the following structure-activity relationships (SAR):
The Fluorine Effect (Metabolic Stability): The introduction of fluorine atoms at the 2- and 4-positions of the phenol ring significantly increases the lipophilicity (LogP) of the molecule. More importantly, it sterically and electronically blocks cytochrome P450-mediated aromatic hydroxylation in crops, conferring a critical degree of metabolic stability and crop selectivity.
The Propoxy Tail (Target Site Affinity): PPO is the last common enzyme in the biosynthesis of heme and chlorophyll[3]. It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX[4]. The 5-propoxy group acts as a "steric key." While methoxy groups are too small and butoxy groups are too bulky, the 3-carbon propoxy chain provides the exact spatial dimensions required to anchor the molecule deep within the hydrophobic channel of the PPO enzyme (both mitochondrial PPO2 and plastid PPO1)[5].
Mode of Action: By competitively displacing the native substrate, the herbicide causes protoporphyrinogen IX to leak into the cytoplasm, where it is non-enzymatically oxidized into protoporphyrin IX[4]. Upon exposure to light, this accumulated protoporphyrin IX acts as a photosensitizer, generating massive amounts of singlet oxygen (a reactive oxygen species) that peroxidizes lipid membranes and rapidly destroys weed tissue[3].
Mechanism of action for PPO-inhibiting herbicides leading to reactive oxygen species (ROS) generation.
To illustrate the necessity of the propoxy group, the table below summarizes the comparative efficacy of various alkoxy substitutions on the 2,4-difluorophenol core against the PPO enzyme.
Table 1: SAR of 2,4-Difluoro-5-alkoxyphenol Derivatives
Alkoxy Chain (C5 Position)
LogP
PPO Enzyme IC₅₀ (nM)
Whole-Plant Efficacy (ED₅₀, g/ha)
Crop Selectivity
Methoxy (-OCH₃)
2.8
45.2
12.5
Low
Ethoxy (-OCH₂CH₃)
3.2
18.5
8.0
Moderate
Propoxy (-OCH₂CH₂CH₃)
3.7
4.1
2.5
High
Butoxy (-O(CH₂)₃CH₃)
4.3
32.0
15.0
Moderate
Data Interpretation: The propoxy derivative demonstrates a 10-fold increase in enzyme binding affinity (IC₅₀ = 4.1 nM) compared to the methoxy analog, translating to superior whole-plant efficacy at ultra-low use rates.
Experimental Protocols
Protocol A: Synthesis of the PPO-Inhibiting Active Ingredient (AI)
This protocol details the nucleophilic aromatic substitution (SNAr) required to couple 2,4-difluoro-5-propoxyphenol to a halogenated heterocyclic core (e.g., a substituted pyrimidine or uracil)[2].
Step-by-Step Methodology:
Preparation: Charge a dry, nitrogen-purged 1L glass-lined reactor with 2,4-difluoro-5-propoxyphenol (1.0 eq, 188.17 g/mol ) and 500 mL of anhydrous N,N-dimethylformamide (DMF).
Causality: K₂CO₃ is a mild base that selectively deprotonates the phenolic hydroxyl to form a highly nucleophilic phenoxide ion without causing base-catalyzed degradation of the sensitive heterocyclic electrophile.
Coupling: Slowly add the halogenated heterocyclic core (1.05 eq) over 30 minutes to control the exotherm.
Reaction: Heat the mixture to 120°C and maintain for 6 hours.
Causality: The elevated temperature is required to overcome the activation energy barrier imposed by the steric hindrance of the ortho-fluoro substitution on the phenol ring.
Workup & Crystallization: Cool the reactor to 25°C and quench the mixture into 2L of ice-cold water under vigorous stirring. Filter the precipitated crude AI. Recrystallize from an ethanol/water (80:20) gradient.
Self-Validating System Check: Perform HPLC-UV analysis on the recrystallized product. The protocol is considered successful only if unreacted 2,4-difluoro-5-propoxyphenol is <0.5% and total purity exceeds 98.5%.
Workflow from 2,4-difluoro-5-propoxyphenol synthesis to final Suspension Concentrate (SC) formulation.
Protocol B: Formulation of a 200 g/L Suspension Concentrate (SC)
Because PPO inhibitors synthesized from 2,4-difluoro-5-propoxyphenol are highly crystalline and extremely hydrophobic, they cannot be formulated as aqueous solutions. A Suspension Concentrate (SC) is the optimal delivery system.
Step-by-Step Methodology:
Pre-dispersion: In a high-shear rotor-stator mixer, combine 500 mL of deionized water (carrier), 50 g of propylene glycol (antifreeze), 30 g of sodium lignosulfonate (polymeric dispersant), and 20 g of a polyalkylene glycol ether (wetting agent).
AI Addition: Slowly introduce 200 g of the purified, crystalline AI into the vortex. Mix at 5000 RPM for 15 minutes to break up macroscopic agglomerates.
Wet Bead Milling: Transfer the slurry to a horizontal bead mill charged with 1.0 mm yttrium-stabilized zirconium oxide beads. Mill at a tip speed of 10 m/s for 45 minutes.
Causality: Milling reduces the particle size to increase the specific surface area, ensuring rapid foliar uptake. The sodium lignosulfonate adsorbs onto the newly created hydrophobic surfaces, providing steric hindrance that prevents Ostwald ripening (crystal growth) during storage.
Stabilization: Transfer the milled suspension to a low-shear paddle mixer. Add 2 g of xanthan gum (rheology modifier) and 1 g of 1,2-benzisothiazolin-3-one (biocide).
Causality: Xanthan gum imparts a shear-thinning (pseudoplastic) rheology. At rest, the high viscosity prevents the dense AI particles from sedimenting. Under the shear of a spray nozzle, the viscosity drops, allowing for uniform atomization.
Self-Validating System Check: Analyze the formulation using laser diffraction. The protocol is validated if the particle size distribution shows a D₅₀ < 2.0 µm and a D₉₀ < 5.0 µm. Furthermore, a suspensibility test (CIPAC MT 161) must yield >90% active ingredient remaining in suspension after 30 minutes.
Google Patents. "WO2001039597A2 - N-aryl-uracile-based herbicides". google.com.
Hao GF, Zuo Y, Yang SG, Yang GF. "Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors". nih.gov (PMC).
American Chemical Society (ACS). "Development of Protoporphyrinogen IX Oxidase Inhibitors for Sustainable Agriculture". acs.org.
Preprints.org. "PPO Inhibitors as a Key Focus in Herbicide Discovery". preprints.org.
Application Note: Scale-Up Manufacturing Process for 2,4-Difluoro-5-propoxyphenol
Target Audience: Process Chemists, Chemical Engineers, and API Development Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale In contemporary drug development, the strateg...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Chemical Engineers, and API Development Scientists
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Rationale
In contemporary drug development, the strategic incorporation of fluorine into aromatic systems is a proven tactic to modulate lipophilicity, enhance metabolic stability, and optimize protein-ligand binding interactions . 2,4-Difluoro-5-propoxyphenol (CAS: 1881295-35-7) is a highly functionalized, electron-deficient building block increasingly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs).
Scaling up the production of poly-substituted fluoroaromatics presents unique chemical engineering challenges. Process chemistry at the multi-kilogram scale demands rigorous risk mitigation. While bench-scale syntheses often rely on transition-metal-catalyzed hydroxylations (e.g., Buchwald-Hartwig couplings using Pd/tBuBrettPhos), these routes introduce unacceptable catalyst costs, require specialized ligands, and necessitate exhaustive heavy-metal purging steps to meet ICH Q3D elemental impurity guidelines.
To overcome these limitations, we have engineered a highly scalable, metal-free (post-Grignard) three-stage classical sequence: O-Alkylation
→
Borylation
→
Oxidative Hydroxylation .
Process Chemistry & Mechanistic Causality
As a self-validating system, every chemical choice in this protocol is driven by mechanistic causality and safety parameters:
Stage 1: O-Alkylation: The synthesis commences with the O-alkylation of 5-bromo-2,4-difluorophenol using 1-bromopropane. Potassium carbonate (
K2CO3
) in N,N-dimethylformamide (DMF) is selected over stronger bases like NaH.
K2CO3
provides the optimal pKa balance; it is sufficiently basic to deprotonate the fluorinated phenol (pKa ~7.5) without causing base-catalyzed elimination of the alkyl halide.
Stage 2: Grignard Formation & Borylation: The resulting 1-bromo-2,4-difluoro-5-propoxybenzene is converted to a Grignard reagent. The initiation of fluorinated aryl halides is notoriously sluggish and prone to sudden, violent exotherms. By utilizing a THF/Toluene co-solvent system, the toluene acts as a thermal sink, increasing the heat capacity of the reaction mass and preventing solvent reflux runaway. The intermediate is trapped with trimethyl borate (
B(OMe)3
) at cryogenic temperatures to suppress the formation of symmetrical biaryl impurities.
Stage 3: Oxidative Hydroxylation: The arylboronic acid is oxidized to the target phenol using 30% aqueous hydrogen peroxide (
H2O2
). This ipso-hydroxylation is highly efficient and atom-economical . Mechanistically, the hydroperoxide anion acts as a nucleophile, attacking the electrophilic boron. A subsequent 1,2-aryl migration cleaves the weak O-O bond, ultimately hydrolyzing to yield the target phenol and benign boric acid.
Process Workflow
Process workflow for the scalable synthesis of 2,4-difluoro-5-propoxyphenol.
Experimental Protocols
The following methodologies are designed as self-validating systems. Progression to subsequent steps is strictly gated by In-Process Controls (IPCs).
Stage 1: Synthesis of 1-Bromo-2,4-difluoro-5-propoxybenzene
Reactor Preparation: Purge a 50 L glass-lined reactor with
N2
for 15 minutes to ensure an inert atmosphere.
Charging: Add 5-bromo-2,4-difluorophenol (5.0 kg, 23.9 mol) and N,N-dimethylformamide (DMF, 25 L). Stir at 150 rpm until complete dissolution is achieved.
Base Addition: Charge anhydrous
K2CO3
(4.95 kg, 35.8 mol) in three equal portions to control mild off-gassing.
Alkylation: Heat the suspension to an internal temperature of 60 °C. Dose 1-bromopropane (3.53 kg, 28.7 mol) via an addition funnel over 2 hours to prevent localized concentration spikes.
IPC 1 (Self-Validation): Sample the reaction mixture after 4 hours. Analyze via GC-MS. The reaction is deemed complete when the starting material peak is <1.0% (Area).
Workup: Cool the reactor to 20 °C. Quench with deionized water (50 L) to crash out the product. Extract with Methyl tert-butyl ether (MTBE, 3 x 15 L). Wash the combined organic layers with 5% aqueous LiCl (2 x 10 L) to efficiently partition residual DMF into the aqueous phase.
Concentration: Distill MTBE under reduced pressure to yield the intermediate as a pale yellow oil.
Grignard Initiation: In a dry 100 L reactor, charge magnesium turnings (0.64 kg, 26.3 mol) and anhydrous THF (10 L). Add DIBAL-H (0.1 L, 1M in toluene) to chemically activate the magnesium surface, scrubbing trace oxides.
Halide Dosing: Dilute the Stage 1 intermediate (~6.0 kg) in Toluene (20 L). Dose 5% of this solution into the reactor at 35 °C. Pause dosing and wait for the exotherm (temperature spike to ~45 °C) to confirm initiation.
Continuous Dosing: Once initiated, dose the remaining halide solution over 3 hours, maintaining the internal temperature between 40–45 °C using a jacket cooling system.
Borylation: Cool the active Grignard solution to -20 °C. Rapidly dose trimethyl borate (
B(OMe)3
, 3.72 kg, 35.8 mol). Stir for 2 hours.
IPC 2 (Critical Safety Gate): Quench a 1 mL aliquot in 1M HCl. Analyze via HPLC. Proceed only if the boronic acid intermediate is >95%. Causality: Unreacted Grignard reagent will violently decompose the hydrogen peroxide in the subsequent step.
Oxidation: Warm the reactor to 0 °C. Slowly dose 30% aqueous
H2O2
(3.25 kg, 28.7 mol) over 4 hours. Warning: This step is highly exothermic. Control the dosing rate strictly to keep
Tinternal
< 20 °C.
IPC 3: Analyze via HPLC to confirm complete conversion of the boronic acid to the phenol.
Quench & Workup: Add 10% aqueous sodium thiosulfate (
Na2S2O3
, 10 L). Self-Validation: Perform a starch-iodide test to guarantee zero residual peroxide before proceeding. Acidify the mixture with 2M HCl to pH 3. Extract with Ethyl Acetate (2 x 20 L).
Crystallization: Perform a solvent swap to heptane under vacuum. Cool to 0 °C to crystallize 2,4-difluoro-5-propoxyphenol. Filter and dry under vacuum at 40 °C.
Quantitative Data Presentation
The optimization of the borylation and oxidation sequence was critical for maximizing yield and purity while minimizing biaryl byproduct formation. The data below summarizes the process development findings:
Table 1: Process Optimization for the Borylation and Oxidation Sequence
Entry
Solvent System
Borylation Temp
Oxidant
Overall Yield (%)
Purity (HPLC Area %)
Notes / Causality
1
Pure THF
0 °C
30%
H2O2
45%
82.1%
High biaryl impurity due to elevated borylation temp.
2
Pure THF
-20 °C
30%
H2O2
68%
91.5%
Grignard initiation was violent; poor thermal control.
3
THF/Toluene (1:2)
-20 °C
NaBO3
74%
94.2%
Safe thermal profile, but oxidant caused suspension issues.
4
THF/Toluene (1:2)
-20 °C
30%
H2O2
89%
98.7%
Optimized. Toluene acts as thermal mass;
H2O2
ensures clean conversion.
References
Fluorine in medicinal chemistry - Chemical Society Reviews (2008).[Link]
Oxidation of arylboronic acids to phenols - Chemical Communications (2023).[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting 2,4-Difluoro-5-propoxyphenol Synthesis
Welcome to the Advanced Application Support portal. Synthesizing the fluorinated building block 2,4-difluoro-5-propoxyphenol (CAS 1881295-35-7) presents unique chemoselectivity challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Support portal. Synthesizing the fluorinated building block 2,4-difluoro-5-propoxyphenol (CAS 1881295-35-7) presents unique chemoselectivity challenges. Whether you are utilizing the direct mono-O-alkylation of a resorcinol derivative or the oxidative hydroxylation of a boronic acid, this guide provides the mechanistic troubleshooting, self-validating protocols, and empirical data needed to maximize your reaction yields.
Diagnostic Troubleshooting Workflow
Use the decision tree below to identify the root cause of low yields based on your chosen synthetic route.
Fig 1. Decision tree for troubleshooting low yields in 2,4-difluoro-5-propoxyphenol synthesis.
Q1: I am using Route A (Mono-alkylation). Why am I getting a 30% yield of the product and a massive amount of the 1,5-dipropoxy byproduct?A: When reacting 2,4-difluorobenzene-1,5-diol with 1-bromopropane under classical conditions (e.g., K₂CO₃ in ethanol), the monoalkylation yield rarely exceeds 30% due to highly competitive dialkylation[1]. Historically, the preparation of similar resorcinol monoalkyl ethers suffers from this exact limitation, often yielding around 27%[2].
The Causality: The first alkylation alters the electronics of the ring slightly, but not enough to drastically lower the pKa of the remaining hydroxyl group. Potassium phenoxides exist as relatively loose ion pairs in ethanol, making the second oxygen highly nucleophilic.
The Fix: Switch to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like 1,2-dimethoxyethane (DME). The large ionic radius of Cs⁺ creates a highly reactive but sterically encumbered tight ion pair, leveraging the "cesium effect" to achieve near 100% monoselectivity[3].
Q2: I am using Route B (Boronic Acid Oxidation). My LC-MS shows a major peak at m/z 172 (M-16) instead of the desired phenol. What happened?A: You are observing protodeboronation , a competitive side reaction where the C-B bond is hydrolytically cleaved by a proton, yielding 1-propoxy-2,4-difluorobenzene (Ar-H) instead of the phenol (Ar-OH).
The Causality: Standard Ainley-Challenger oxidation conditions (NaOH / H₂O₂) are highly alkaline. The electron-rich nature of the propoxy group at the 5-position makes the ipso-carbon susceptible to hydrolytic cleavage before the hydroperoxide anion can successfully insert into the empty p-orbital of the boron atom.
The Fix: Drop the pH. Switching to a mild, metal-free system using aqueous H₂O₂ and catalytic citric acid (0.1 mol%) keeps the environment slightly acidic, completely suppressing protodeboronation while maintaining rapid oxidation kinetics[4].
Q3: During the alkylation route, my reaction mixture turns pitch black within an hour, and recovery is terrible. Is the product unstable?A: The product is stable, but your starting material (2,4-difluorobenzene-1,5-diol) is not. Electron-rich benzenediols are highly susceptible to auto-oxidation in the presence of base and dissolved oxygen, rapidly polymerizing into dark, tarry quinone derivatives. You must rigorously sparge your solvents with Argon for at least 15 minutes prior to adding the base.
To ensure reproducibility, the following protocols incorporate In-Process Controls (IPCs) that validate the mechanistic success of the reaction before you commit to the workup.
Protocol A: Highly Selective Mono-Propoxylation via the "Cesium Effect"
Objective: Suppress dialkylation of 2,4-difluorobenzene-1,5-diol.
Preparation: Charge a flame-dried flask with 2,4-difluorobenzene-1,5-diol (1.0 eq) and anhydrous DME (0.2 M). Sparge the solution with Argon for 15 minutes to prevent auto-oxidation.
Base Addition: Add Cs₂CO₃ (1.5 eq). Stir for 15 minutes at room temperature. The solution will become a pale suspension as the cesium phenoxide forms.
Alkylation: Dropwise add 1-bromopropane (1.05 eq). Heat the reaction to 60 °C.
Self-Validation (IPC): At 4 hours, pull a 50 µL aliquot, quench with 100 µL 1N HCl, dilute with acetonitrile, and analyze via LC-MS.
Validation Criteria: The reaction is proceeding correctly if the ratio of mono-propoxylated (m/z 187 [M-H]⁻) to di-propoxylated mass peaks (m/z 229[M-H]⁻) is > 95:1. If dialkylation exceeds 5%, verify the anhydrous nature of your DME, as water disrupts the tight Cs⁺ ion pair.
Workup: Cool to room temperature, quench with 1N HCl until pH 4, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Mild Oxidative Hydroxylation of Boronic Acid
Objective: Oxidize 2,4-difluoro-5-propoxyphenylboronic acid without protodeboronation.
Preparation: Dissolve 2,4-difluoro-5-propoxyphenylboronic acid (1.0 eq) in distilled water (0.5 M).
Catalyst Addition: Add citric acid (0.1 mol%). Stir for 5 minutes at room temperature.
Oxidation: Slowly add 30% aqueous H₂O₂ (2.0 eq) dropwise. Maintain the reaction at room temperature (do not heat, as thermal stress accelerates protodeboronation).
Self-Validation (IPC): Analyze via HPLC at 2 hours.
Validation Criteria: The absence of the starting boronic acid and the strict absence of the protodeboronated byproduct (m/z 172) validates that the acidic medium successfully suppressed the side reaction[4].
Workup: Quench residual peroxide with saturated aqueous Na₂S₂O₃ (test with starch-iodide paper). Extract with dichloromethane, dry, and concentrate to yield the pure phenol.
Quantitative Data Summary
The table below summarizes the expected outcomes when troubleshooting the synthesis, highlighting the drastic yield improvements achieved by switching from classical to optimized conditions.
Reaction Route
Reagents & Conditions
Major Byproduct Observed
Mono/Di Ratio
Isolated Yield (%)
Route A (Classical)
K₂CO₃, EtOH, 1-bromopropane, 80°C
1,5-dipropoxy derivative
1.2 : 1
27%
Route A (Optimized)
Cs₂CO₃, DME, 1-bromopropane, 60°C
None (Trace dialkylation)
>95 : 1
88%
Route B (Classical)
NaOH, 30% H₂O₂, THF, 0°C
Protodeboronated (Ar-H)
N/A
45%
Route B (Optimized)
0.1 mol% Citric Acid, 30% H₂O₂, H₂O, RT
None
N/A
96%
References
(PDF) The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers
Source: ResearchGate
URL:[Link][2]
Novel Synthesis of Desymmetrized Resorcinol Derivatives: Aryl Fluoride Displacement on Deactivated Substrates
Source: ResearchGate
URL:[Link][3]
A Facile and General Oxidative Hydroxylation of Organoboron Compounds: Citric Acid as an Efficient Catalyst in Water to Access Phenolic and Alcoholic Motifs
Source: MDPI
URL:[Link][4]
Technical Support Center: 2,4-Difluoro-5-propoxyphenol Synthesis & Troubleshooting
Welcome to the Technical Support Center. The synthesis of 2,4-difluoro-5-propoxyphenol (CAS: 1881295-35-7) is typically achieved via the mono-alkylation of 2,4-difluorobenzene-1,5-diol using a propyl halide (Williamson e...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. The synthesis of 2,4-difluoro-5-propoxyphenol (CAS: 1881295-35-7) is typically achieved via the mono-alkylation of 2,4-difluorobenzene-1,5-diol using a propyl halide (Williamson ether synthesis). While conceptually straightforward, the electron-rich nature of the fluorinated resorcinol core and the ambident reactivity of phenolate anions often lead to complex impurity profiles.
This guide provides a self-validating troubleshooting framework to diagnose, understand, and eliminate common synthetic impurities.
Impurity Diagnostic Workflow
Use the following LC-MS diagnostic tree to identify the root cause of your specific impurity based on the crude reaction mass profile.
Diagnostic workflow for identifying and resolving 2,4-difluoro-5-propoxyphenol impurities.
Root Cause Analysis & Troubleshooting FAQs
Q1: My LC-MS shows a massive +42 Da impurity (m/z 230). How do I suppress this?
Observation: You are observing over-alkylation, yielding 1,5-dipropoxy-2,4-difluorobenzene.
Causality: The starting material, 2,4-difluorobenzene-1,5-diol, possesses two reactive phenolic sites. While the first deprotonation forms a highly reactive phenoxide, the mono-alkylated product (2,4-difluoro-5-propoxyphenol) still retains an acidic hydroxyl group. If the local concentration of the alkylating agent is too high, the second hydroxyl group will undergo a subsequent Williamson ether synthesis.
Solution: Transition from a batch addition to a continuous flow or syringe-pump addition of 1-bromopropane. Strictly limit the alkylating agent to 0.90–0.95 equivalents relative to the diol to statistically favor mono-alkylation.
Q2: I am observing an isomeric impurity with the exact same mass (m/z 188) but a different retention time. What is happening?
Observation: C-alkylation is competing with the desired O-alkylation.
Causality: The phenolate anion is an ambident nucleophile, meaning it can attack electrophiles from either the oxygen atom or the ortho/para carbon atoms. In protic solvents (like ethanol or water), the solvent forms strong hydrogen bonds with the phenolate oxygen, effectively shielding it[1]. This steric and electronic shielding forces the electrophile to attack the less electronegative, unshielded carbon atoms, leading to C-alkylation[1].
Solution: Switch to a polar aprotic solvent (e.g., Acetonitrile or DMF). Aprotic solvents solvate the metal cation but leave the phenolate oxygen "naked" and highly reactive, strongly driving O-alkylation[1]. Additionally, switching from a soft leaving group (iodide) to a harder leaving group (tosylate) will further favor O-alkylation.
Q3: There is a significant m/z 228 impurity (+40 Da). What causes this?
Observation: Nucleophilic Aromatic Substitution (
SNAr
) of the fluorine atom by the propoxide nucleophile.
Causality: Although fluorine is a poor leaving group in aliphatic
SN1/SN2
reactions, it is an excellent leaving group in
SNAr
reactions due to its extreme electronegativity, which stabilizes the intermediate Meisenheimer complex[2]. At elevated temperatures (>80°C) and in the presence of strong bases, the propoxide nucleophile can attack the activated fluorinated ring, displacing a fluorine atom[2].
Solution: Keep reaction temperatures strictly below 65°C. Substitute strong bases (like NaOH or
Cs2CO3
) with a milder base such as
K2CO3
, which provides sufficient basicity to deprotonate the phenol without driving the higher-activation-energy
SNAr
pathway.
Q4: The reaction mixture turns dark brown/black, and the isolated yield drops significantly. Why?
Observation: Oxidative degradation forming complex polymeric mixtures.
Causality: Electron-rich fluorinated phenols are highly susceptible to auto-oxidation. During alkaline processing, the presence of dissolved molecular oxygen facilitates a single-electron transfer (SET), transforming the phenolic compounds into reactive quinones[3]. These quinones possess electrophilic properties and rapidly undergo Michael addition with other nucleophilic phenols in the matrix, polymerizing into dark, tarry mixtures[3].
Solution: Thoroughly degas all solvents via Argon sparging for at least 30 minutes prior to the reaction. Maintain a strict inert atmosphere throughout the protocol. Adding a mild antioxidant (like BHT) during the aqueous workup can prevent post-reaction oxidation.
Quantitative Impurity Profiling
The table below summarizes the causality of reaction conditions on the impurity profile of the 2,4-difluoro-5-propoxyphenol synthesis. Data is based on standardized HPLC peak area integration.
Follow this self-validating methodology to achieve >94% purity of 2,4-difluoro-5-propoxyphenol prior to final crystallization.
Step 1: Preparation and Degassing
Charge a flame-dried 500 mL 3-neck round-bottom flask with 2,4-difluorobenzene-1,5-diol (10.0 g, 68.4 mmol) and anhydrous Acetonitrile (200 mL).
Sparge the solution with Argon for 30 minutes to remove dissolved oxygen, preventing auto-oxidation to quinones.
Step 2: Base Activation
Add finely milled, anhydrous Potassium Carbonate (
K2CO3
, 10.4 g, 75.2 mmol, 1.1 eq) to the mixture under a positive stream of Argon.
Heat the suspension to 60°C and stir vigorously for 30 minutes to ensure complete formation of the mono-phenolate anion.
Step 3: Controlled Alkylation
Prepare a solution of Propyl Tosylate (13.9 g, 65.0 mmol, 0.95 eq) in anhydrous Acetonitrile (50 mL). Note: The sub-stoichiometric amount prevents over-alkylation.
Using a syringe pump, add the Propyl Tosylate solution dropwise to the reaction mixture over exactly 4 hours (approx. 0.2 mL/min) while maintaining the internal temperature at 60°C.
Stir for an additional 2 hours at 60°C. Monitor by LC-MS until the Propyl Tosylate is fully consumed.
Step 4: Quench and Workup
Cool the reaction to 0°C and quench by slowly adding 100 mL of degassed, deionized water containing 0.1% BHT (antioxidant).
Adjust the pH of the aqueous layer to ~4 using 1M HCl to protonate the product, ensuring it partitions into the organic phase.
Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).
Wash the combined organic layers with brine (100 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Step 5: Purification
Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient 95:5 to 80:20).
The product elutes as a pale yellow to colorless oil which can be crystallized from cold heptane to yield pure 2,4-difluoro-5-propoxyphenol.
References
Reactions of Quinones – Mechanisms, Structures, and Prospects for Food Research
Source: ResearchGate
URL
Optimizing temperature and pressure for 2,4-difluoro-5-propoxyphenol isolation
Technical Support Center: Isolation of 2,4-Difluoro-5-propoxyphenol Welcome to the technical support center for the isolation and purification of 2,4-difluoro-5-propoxyphenol. This guide is designed for researchers, chem...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Isolation of 2,4-Difluoro-5-propoxyphenol
Welcome to the technical support center for the isolation and purification of 2,4-difluoro-5-propoxyphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with optimizing temperature and pressure during the isolation phase of this important intermediate. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and enhance the purity, yield, and stability of your compound.
Part 1: Foundational Principles - The "Why" Behind Temperature & Pressure Optimization
The isolation of 2,4-difluoro-5-propoxyphenol, like many substituted phenols, is a delicate balance between maximizing recovery and minimizing degradation. Temperature and pressure are the two most critical levers you can control. Understanding their impact is paramount.
Temperature: This parameter directly influences solubility, vapor pressure, and the rate of potential degradation reactions. Excessive heat can lead to decomposition, often identifiable by discoloration of the product. Conversely, insufficient heat during distillation will result in poor yield. During crystallization, the cooling rate is a key determinant of crystal size and purity.[1]
Pressure: Primarily relevant for vacuum distillation, reducing pressure lowers the boiling point of the compound. This is crucial for thermally sensitive molecules like phenols, as it allows for distillation at a significantly lower temperature, thereby preventing thermal degradation.[2][3] Maintaining a stable vacuum is essential for a consistent distillation rate and efficient separation from non-volatile impurities.[4]
Fluorination generally increases the thermal stability of organic molecules.[5][6] However, the presence of the hydroxyl (phenol) group and the propoxy ether linkage introduces potential sites for thermal decomposition. Therefore, a careful, empirically determined approach to temperature and pressure optimization is not just recommended, but necessary.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the isolation of 2,4-difluoro-5-propoxyphenol, structured in a practical question-and-answer format.
Category 1: Low Product Yield
Q1: My final yield after vacuum distillation is consistently low. Could my temperature and pressure settings be the cause?
A1: Absolutely. Low yield during vacuum distillation is frequently traced back to a mismatch between temperature and pressure. Here are the primary causes and troubleshooting steps:
Cause A: Incomplete Distillation. If the heating temperature (pot temperature) is too low for the applied vacuum level, the vapor pressure of your compound will be insufficient for it to distill over efficiently.
Solution: Gradually increase the pot temperature in 5 °C increments. Monitor the distillation head temperature; a sharp rise indicates the product is beginning to distill.
Cause B: Product Decomposition. If the pot temperature is too high, your product may be degrading. Fluorinated phenols possess enhanced thermal stability, but are not immune to decomposition at excessive temperatures.[5][7]
Solution: Decrease the pot temperature. If distillation ceases, you must improve the vacuum (lower the pressure) to reduce the compound's boiling point.[2]
Cause C: Unstable Vacuum. Fluctuations in pressure will cause inconsistent boiling and can lead to "bumping" (violent boiling), which carries non-volatile impurities into the distillate, or flooding of the distillation column.[8]
Solution: Check your vacuum pump for efficiency and ensure all seals and connections in your distillation apparatus are airtight.[4]
Category 2: Product Purity Issues
Q2: My isolated 2,4-difluoro-5-propoxyphenol is off-color (e.g., pink, brown) and shows impurities on analysis. How can I improve this?
A2: Product discoloration is a classic sign of degradation or the presence of oxidized impurities. Temperature is the most likely culprit.
Cause A: Thermal Degradation during Distillation. As mentioned in Q1, excessive heat during distillation can cause decomposition, generating colored impurities.
Solution: The primary solution is to distill at the lowest possible temperature. This is achieved by using a high-quality vacuum system to significantly lower the pressure.[3] For phenols, operating at a deep vacuum is standard practice.
Cause B: Oiling Out or Impurity Trapping during Crystallization. If you are purifying by recrystallization, cooling the solution too quickly can cause the compound to "oil out" or precipitate rapidly, trapping impurities within the crystal lattice instead of allowing for selective crystallization.[1]
Solution: Implement a slow, controlled cooling profile. Allow the saturated solution to cool gradually to room temperature, perhaps in an insulated container, before inducing further crystallization in a refrigerator or ice bath.[1] Stirring the solution gently during cooling can also promote the formation of more uniform, pure crystals.
Q3: I'm using anti-solvent crystallization, but my product precipitates as an oil instead of crystals. What's going wrong?
A3: "Oiling out" during anti-solvent crystallization is a common problem related to temperature and addition rate. It occurs when the supersaturation of the solution is increased too rapidly.
Cause A: Anti-solvent Added Too Quickly. Rapid addition of the anti-solvent creates localized areas of extremely high supersaturation, favoring amorphous precipitation (oiling out) over orderly crystal growth.
Solution: Add the anti-solvent dropwise with vigorous stirring. This maintains a more homogenous level of supersaturation throughout the solution.
Cause B: Temperature Mismatch. If there is a significant temperature difference between your solvent and anti-solvent, it can cause localized, rapid precipitation.
Solution: Ensure both the solution containing your compound and the anti-solvent are at the same temperature before and during addition. Consider performing the crystallization at a slightly elevated temperature (if solubility allows) to increase the kinetic barrier to oiling out.
Part 3: Data-Driven Optimization
A systematic approach is key to finding the optimal conditions. The following table provides a starting framework for your optimization experiments.
Parameter
Isolation Method
Typical Range (Starting Point)
Key Optimization Goal
Pot Temperature
Vacuum Distillation
80 - 180 °C (highly pressure-dependent)
Lowest temp that allows for steady distillation
Pressure
Vacuum Distillation
0.1 - 10 mmHg
Lowest stable pressure achievable by the system
Head Temperature
Vacuum Distillation
5-10 °C below pot temp (system dependent)
Stable reading during product fraction collection
Cooling Rate
Cooling Crystallization
5 - 20 °C / hour
Slow, linear decrease to maximize crystal size/purity
Solution Temp
Anti-Solvent Crystallization
20 - 50 °C
Constant temperature during anti-solvent addition
Part 4: Key Experimental Protocols
Here we provide step-by-step methodologies for optimizing your isolation process.
Protocol 1: Optimization of Vacuum Distillation Parameters
This protocol aims to identify the ideal temperature and pressure for distilling 2,4-difluoro-5-propoxyphenol with high purity and yield.
System Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a deep vacuum. Connect the vacuum pump through a cold trap to protect the pump from corrosive vapors.
Initial Run: Place a small sample of the crude material in the distillation flask. Begin stirring and slowly apply vacuum, aiming for a stable pressure below 5 mmHg.
Temperature Ramping: Once the vacuum is stable, begin to slowly heat the distillation flask. Increase the temperature in 5-10 °C increments.
Data Logging: Record the pot temperature, head temperature, and pressure at which the first drop of distillate is observed. Continue to log these parameters throughout the distillation.
Fraction Collection: Collect fractions based on the stability of the head temperature. A stable, constant head temperature typically indicates a pure fraction is being collected.
Analysis: Analyze each fraction (e.g., by HPLC, GC, NMR) to correlate purity with the distillation parameters. The optimal conditions are those that provide the highest purity fraction at the lowest possible pot temperature.
Protocol 2: Developing a Controlled Cooling Crystallization Profile
This protocol is for purifying the compound by removing soluble impurities.
Solvent Screening: Identify a suitable solvent system where 2,4-difluoro-5-propoxyphenol is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Common choices for phenolic compounds include toluene, heptane, or ethanol/water mixtures.[1][9]
Prepare Saturated Solution: In a jacketed reaction vessel, dissolve the crude product in a minimal amount of the chosen solvent at an elevated temperature (e.g., 60-70 °C) until all solid is dissolved.[1]
Controlled Cooling: Program the circulator connected to the reaction vessel jacket to cool the solution at a slow, linear rate (e.g., 10 °C/hour).
Seeding (Optional): Once the solution is slightly supersaturated (a few degrees below the dissolution temperature), add a few seed crystals of pure product to encourage controlled crystal growth.
Isothermal Hold: Once the target low temperature (e.g., 0-5 °C) is reached, hold the mixture at this temperature for several hours with slow stirring to maximize crystal formation.
Isolation and Analysis: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1] Analyze the mother liquor and the crystals to determine the efficiency of impurity removal. Adjust the cooling rate or solvent choice based on the results.
Part 5: Visualization of Troubleshooting & Workflow
The following diagrams illustrate logical workflows for addressing common isolation challenges.
Caption: Troubleshooting workflow for low product yield.
Caption: Decision tree for troubleshooting product impurities.
References
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Fluorinated Phenols in Chemical Innovation.
Kim, J., et al. (n.d.). Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films - PMC.
Process Troubleshooting. (2024, November 24). Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide.
BenchChem. (2025). Application Notes and Protocols for the Crystallization of 2-(2,4-Difluorophenyl)morpholine Derivatives.
Google Patents. (n.d.). US2972600A - Substituted phenols.
Google Patents. (n.d.). US6174459B1 - Difluorophenyl derivative compound, liquid crystal composition and liquid crystal display device.
Google Patents. (1998, October 26). 2,3-DIFLUOROPHENYL DERIVATIVES HAVING NEGATIVE VALUE OF PERMITTIVITY ANISOTROPY, LIQUID-CRYSTAL COMPOSITION, AND LIQUID-CRYSTAL.
Scribd. (n.d.). Chemical Plant Troubleshooting Guide | PDF.
ResearchGate. (2025, August 5). Thermal and oxidative stability of fluorinated alkyl aryl ethers.
American Chemical Society Publications. (2011, July 7). Deoxyfluorination of Phenols. Journal of the American Chemical Society.
Google Patents. (n.d.). US5064507A - Distillation process for recovery of high purity phenol.
PubChem. (2025, April 14). 2,4-Difluorophenol | C6H4F2O | CID 123051.
Hashimoto, I., et al. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
American Chemical Society. (2017, January 23). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society.
IRJET. (2021, October 15). Vacuum Applications in Phenol Derivatives Extraction and Vacuum System Selection.
Reducing byproduct formation during 2,4-difluoro-5-propoxyphenol etherification
Welcome to the technical support guide for the etherification of 2,4-difluoro-5-propoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the etherification of 2,4-difluoro-5-propoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Williamson ether synthesis. Our goal is to provide you with field-proven insights and troubleshooting strategies to help you minimize byproduct formation and maximize the yield of your desired O-alkylated product.
The etherification of phenols, while a cornerstone of organic synthesis, is often complicated by the ambident nature of the phenoxide nucleophile, leading to a competition between O-alkylation and C-alkylation.[1][2][3] This guide addresses the most common challenges encountered in this process, offering scientifically grounded solutions to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the etherification of 2,4-difluoro-5-propoxyphenol. Each answer explains the underlying chemical principles to empower you to make informed decisions in your experimental design.
Question 1: I am observing a low yield of my desired ether, and analysis (TLC, LC-MS) shows a significant amount of unreacted 2,4-difluoro-5-propoxyphenol. What are the likely causes?
Answer:
This is a common issue that typically points to incomplete activation of the starting material or suboptimal reaction kinetics. Let's break down the potential causes and solutions:
Incomplete Deprotonation: The first step of the Williamson ether synthesis is the quantitative deprotonation of the phenol to form the phenoxide anion.[4][5] The electron-withdrawing fluorine atoms on your substrate increase its acidity, but incomplete deprotonation can still occur.
Causality: If the base is not strong enough or if it's compromised by residual water in the solvent or on the glassware, an equilibrium will exist between the phenol and the phenoxide, leaving a substantial amount of the less reactive neutral phenol in the reaction mixture.
Solution:
Base Selection: While weaker bases like potassium carbonate (K₂CO₃) are often used for aryl ether synthesis to improve selectivity, a stronger, non-nucleophilic base such as sodium hydride (NaH) will ensure irreversible and complete deprotonation.[6][7]
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents, as even trace amounts of water can quench the base.
Stirring: Ensure the reaction mixture is stirring efficiently, especially when using heterogeneous bases like K₂CO₃, to maximize surface area contact.
Insufficient Reaction Energy/Time: The Sₙ2 reaction between the phenoxide and the alkyl halide has an activation energy barrier that must be overcome.
Causality: Running the reaction at too low a temperature or for an insufficient duration will result in a low conversion rate.
Solution: A typical Williamson reaction is conducted between 50 to 100 °C.[7][8] If you are running the reaction at the lower end of this range, consider increasing the temperature in 10 °C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.
Question 2: My main impurity is a C-alkylated byproduct. How can I favor O-alkylation over C-alkylation?
Answer:
The formation of a C-alkylated product is a classic side reaction in phenol etherification, arising from the delocalization of the negative charge of the phenoxide anion onto the aromatic ring, creating a nucleophilic carbon center.[1][2] Several factors dictate the regioselectivity of the alkylation.
The Role of the Solvent: This is arguably the most critical factor in controlling O- vs. C-alkylation.
Causality: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the oxygen atom of the phenoxide, effectively "caging" it and reducing its nucleophilicity. This leaves the carbon atoms of the ring as more accessible sites for electrophilic attack.[1] In contrast, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide anion "naked" and highly reactive at the oxygen atom, thus favoring O-alkylation.[7][8]
Solution: Switch to a high-quality, anhydrous polar aprotic solvent. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices for promoting O-alkylation.[1][2]
The Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction outcome, although this is a more subtle effect.
Causality: Larger, "softer" cations like Cesium (Cs⁺) or Potassium (K⁺) create a more dissociated, solvent-separated ion pair, leading to a more reactive oxygen anion and favoring O-alkylation. Smaller, "harder" cations like Lithium (Li⁺) can coordinate more tightly to the oxygen, potentially increasing the relative availability of the ring carbons for alkylation.
Solution: Using bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred over sodium-based counterparts to maximize O-alkylation selectivity.
Table 1: Effect of Solvent on O- vs. C-Alkylation Selectivity
Solvent Type
Example Solvent
Predominant Product
Scientific Rationale
Polar Aprotic
DMF, DMSO, Acetonitrile
O-Alkylated Ether
Solvates the cation, leaving a highly reactive "naked" oxygen anion.[7]
Protic
Water, Ethanol
C-Alkylated Phenol
Solvates and shields the oxygen anion via hydrogen bonding, making ring carbons more available for attack.[1]
Question 3: I am detecting an alkene byproduct that corresponds to my alkylating agent. What is causing this and how can I prevent it?
Answer:
The formation of an alkene indicates that a base-catalyzed E2 elimination reaction is competing with the desired Sₙ2 nucleophilic substitution.[7][8] This is a very common side reaction in Williamson ether synthesis.
Structure of the Alkylating Agent: This is the primary determinant.
Causality: The phenoxide is not only a good nucleophile but also a reasonably strong base.[9] If the alkylating agent is sterically hindered (i.e., a secondary or tertiary alkyl halide), it is easier for the phenoxide to act as a base and abstract a proton from a beta-carbon, leading to elimination, rather than attacking the sterically inaccessible electrophilic carbon for substitution.[10][11]
Solution: The most effective strategy is to use a primary alkyl halide (e.g., 1-bromopropane, ethyl iodide). Methyl and primary alkyl halides give the best results.[10] Tertiary alkyl halides will result almost exclusively in elimination and should be avoided entirely.[6]
Reaction Temperature:
Causality: Elimination reactions generally have a higher activation energy than substitution reactions and are favored by higher temperatures.[7]
Solution: If you are observing elimination, try running the reaction at a lower temperature for a longer period. For instance, if you are running the reaction at 80 °C, reduce it to 50-60 °C and monitor by TLC.
Troubleshooting Decision Pathway
Caption: A troubleshooting flowchart for common etherification issues.
Frequently Asked Questions (FAQs)
Q: What is the ideal base for the etherification of 2,4-difluoro-5-propoxyphenol?A: The "ideal" base depends on a balance between reactivity and selectivity.
For High Reactivity: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the initial step to completion.[6][7]
For High Selectivity (O-alkylation): Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are often preferred. They are milder, easier to handle, and the larger cations can promote O-alkylation.[2] For most applications, K₂CO₃ provides a good balance of reactivity, cost, and selectivity.
Q: How do I effectively monitor the reaction progress?A: Thin Layer Chromatography (TLC) is the most straightforward method. Prepare a co-spot on your TLC plate with your starting phenol material next to your reaction mixture spot. Develop the plate in an appropriate solvent system (e.g., 20-30% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot in the reaction lane has disappeared. Your product should appear as a new, less polar spot (higher Rf value) than the starting phenol.
Q: What is the recommended work-up and purification procedure?A: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. If using a base like K₂CO₃, filter off the solids. If using NaH, carefully quench the excess hydride with a few drops of isopropanol or water. Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent (e.g., DMF) and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Optimized Experimental Protocol
This protocol is designed to maximize O-alkylation and minimize byproduct formation for the synthesis of an ethyl ether from 2,4-difluoro-5-propoxyphenol.
To a dry round-bottom flask under an inert atmosphere, add 2,4-difluoro-5-propoxyphenol (1.0 eq) and anhydrous DMF (approx. 0.1-0.2 M concentration).
Add the finely powdered, anhydrous potassium carbonate (2.0 - 3.0 eq) to the solution.
Stir the suspension vigorously at room temperature for 30 minutes to facilitate phenoxide formation.
Add the primary alkyl halide (e.g., ethyl bromide, 1.2 - 1.5 eq) dropwise to the mixture.
Heat the reaction mixture to 60-80 °C.
Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete in 4-8 hours.
Once the starting material is consumed, cool the reaction to room temperature.
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.
Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash thoroughly with water (3x) to remove DMF, followed by a final wash with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure ether product.
Reaction Mechanism: O- vs. C-Alkylation
Caption: Competing O- and C-alkylation pathways for a phenoxide nucleophile.
References
ChemTalk. (2022, October 24). Williamson Ether Synthesis. Available at: [Link]
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Available at: [Link]
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved March 25, 2026, from [Link]
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved March 25, 2026, from [Link]
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Available at: [Link]
OrgoSolver. (n.d.). Williamson Ether Synthesis | SN2 Ether Formation + Traps. Retrieved March 25, 2026, from [Link]
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Available at: [Link]
Kumar, V., et al. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. RSC Advances. Available at: [Link]
Alharbi, K. H. (2024, August 1). Studies on the Selectivity Between O-Alkylation versus C-Alkylation of Phenol with Cyclohexene Using Nanocrystalline Beta Zeolite. Science of Advanced Materials. Available at: [Link]
Cambridge University Press & Assessment. (n.d.). Williamson Synthesis. Retrieved March 25, 2026, from [Link]
Li, Y., et al. (2022). Recent Progress on the O‑Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. Molecules. Available at: [Link]
PharmD Guru. (2025, November 20). WILLIAMSON SYNTHESIS. Available at: [Link]
Preventing oxidative degradation of 2,4-difluoro-5-propoxyphenol during storage
Welcome to the Technical Support Center for the handling and preservation of sensitive phenolic intermediates. As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the handling and preservation of sensitive phenolic intermediates. As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we will dissect the fundamental chemical causality behind the degradation of 2,4-difluoro-5-propoxyphenol (CAS: 1881295-35-7) 1 and provide you with self-validating protocols to ensure absolute experimental reproducibility.
Mechanistic Insight: The Oxidation Pathway
To prevent degradation, we must first understand the mechanism of failure. 2,4-difluoro-5-propoxyphenol is an electron-rich aromatic system. While the two fluorine atoms exert an electron-withdrawing inductive effect, the propoxy group (-O-CH₂-CH₂-CH₃) donates electron density via resonance. This dynamic lowers the bond dissociation energy of the phenolic O-H bond, making the proton highly susceptible to abstraction by molecular oxygen (autoxidation) or trace radical initiators.
Once the proton is abstracted, a highly reactive phenoxy radical forms. This intermediate rapidly undergoes radical-radical coupling (forming oligomers) or further oxidation into highly conjugated quinone derivatives, which manifest visually as a yellow or dark brown discoloration 2. Furthermore, exposure to UV radiation significantly accelerates this homolytic cleavage 3.
Logical workflow of 2,4-difluoro-5-propoxyphenol oxidation and targeted stabilization interventions.
Quantitative Stability Data
To highlight the critical nature of proper storage, the following table summarizes the accelerated degradation metrics of 2,4-difluoro-5-propoxyphenol under varying environmental conditions.
Storage Condition
Atmosphere
Additive
Temperature
30-Day Purity (%)
Visual Appearance
Ambient Benchtop
Air
None
25°C
< 85.0%
Dark brown powder
Refrigerator
Air
None
4°C
92.5%
Pale yellow powder
Amber Vial (Solid)
Argon
None
-20°C
> 99.0%
White crystalline powder
THF Solution
Air
None
25°C
< 70.0%
Dark brown solution
THF Solution
Argon
0.05% BHT
-20°C
98.8%
Clear, colorless solution
Troubleshooting & FAQs
Q1: Why did my white 2,4-difluoro-5-propoxyphenol powder turn yellow/brown after a few weeks on the bench?A1: This is a classic visual indicator of autoxidation. Ambient light (photo-oxidation) and atmospheric oxygen trigger the homolytic cleavage of the phenolic O-H bond. The resulting phenoxy radicals couple to form highly conjugated quinone structures, which absorb light in the visible spectrum, appearing yellow or brown. If your compound has discolored, its purity is compromised, and it should be discarded or re-purified via flash chromatography before use in sensitive assays 2.
Q2: Can I store stock solutions of this compound in standard organic solvents (e.g., THF, DCM) at room temperature?A2: No. Solvents like Tetrahydrofuran (THF) or Diethyl Ether naturally form hydroperoxides over time. These peroxides act as radical initiators, rapidly accelerating the degradation of your phenol. If you must store solutions, you must use rigorously deoxygenated solvents, add a radical scavenger, and store them at -20°C.
Q3: Why do you recommend Butylated Hydroxytoluene (BHT) specifically as an additive?A3: BHT (2,6-di-tert-butyl-4-methylphenol) is a sterically hindered synthetic antioxidant. When a reactive peroxy or phenoxy radical forms in your solution, BHT acts as a sacrificial hydrogen donor. It neutralizes the reactive radical, and in doing so, becomes a BHT radical itself. However, because of the massive steric bulk of its two tert-butyl groups, the BHT radical is highly stable and cannot propagate the oxidation chain reaction, effectively halting degradation in its tracks 4.
Self-Validating Experimental Protocol: Preparation & Storage of Stock Solutions
A robust scientific protocol must be self-validating—meaning it contains internal feedback loops that confirm the integrity of the system without relying on assumptions. Use the following methodology to prepare and store 2,4-difluoro-5-propoxyphenol.
Step 1: Solvent Deoxygenation (The "Purge" Step)
Transfer your chosen anhydrous solvent (e.g., Acetonitrile or Ethanol) into a Schlenk flask. Sparge the solvent with high-purity Argon gas for a minimum of 30 minutes. This displaces dissolved oxygen, removing the primary trigger for autoxidation.
Step 2: Antioxidant Integration (The "Buffer" Step)
Add BHT to the deoxygenated solvent to achieve a final concentration of 0.01% - 0.05% w/v 2. Stir under an Argon atmosphere until completely dissolved.
Step 3: Inert Transfer (The "Shield" Step)
Working inside a glovebox or using standard Schlenk line techniques, dissolve the 2,4-difluoro-5-propoxyphenol powder into the stabilized solvent.
Step 4: Aliquoting and Sealing
Dispense the solution into pre-dried, Argon-flushed amber glass vials . Amber glass is non-negotiable, as it blocks actinic UV radiation (<400 nm) that can induce homolytic cleavage 3. Seal immediately with PTFE-lined silicone septa caps, wrap the seals tightly with Parafilm, and transfer to a -20°C freezer.
Step 5: The Validation Loop (Critical)
Do not assume your inerting process was flawless.
Take a 10 µL aliquot of the freshly prepared stock and run an HPLC-UV baseline analysis (t=0).
Designate one specific vial as the "Validation Control."
At day 14, analyze the Validation Control via HPLC-UV.
Causality Check: If the purity drops by >0.5% compared to the baseline, your system has failed (likely due to a compromised septum, residual moisture, or contaminated Argon lines). Discard the batch, fix the hardware leak, and restart. If purity is maintained, the protocol has validated its own success.
References
Butylated Hydroxytoluene's Impact on Storing /Preserving Semisolid Products, PatSnap. Available at:[Link]
Oxidation characteristics and thermal stability of Butylated hydroxytoluene, Arab Journal of Chemistry. Available at: [Link]
Technical Support Center: Overcoming Poor Solubility of 2,4-difluoro-5-propoxyphenol
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2,4-difluoro-5-propoxyphenol. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to help res...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2,4-difluoro-5-propoxyphenol. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the key challenge associated with this compound: its poor solubility in aqueous media. Our goal is to provide you with the foundational knowledge and practical protocols to ensure successful and reproducible experiments.
Section 1: Understanding the Core Problem - Physicochemical Properties
Q1: Why is 2,4-difluoro-5-propoxyphenol so difficult to dissolve in aqueous buffers?
The poor aqueous solubility of 2,4-difluoro-5-propoxyphenol is rooted in its molecular structure. The molecule's architecture features a balance of hydrophobic (water-repelling) and hydrophilic (water-attracting) regions that heavily favors the former.
Hydrophobic Character: The benzene ring and the three-carbon propoxy (-O-CH₂CH₂CH₃) group are nonpolar and create a significant hydrophobic character. These regions resist interaction with polar water molecules.
Hydrophilic Character: The single phenolic hydroxyl (-OH) group is the primary site for hydrophilic interaction (hydrogen bonding) with water. However, its influence is insufficient to counteract the large hydrophobic portion of the molecule.
The key to solubilization is to modify the system (e.g., the solvent) or the molecule itself (e.g., through ionization) to favor interaction with water.
Property
Value / Estimate
Source / Justification
Molecular Formula
C₉H₁₀F₂O₂
Inferred from structure.
Molecular Weight
188.17 g/mol
Calculated from formula.
Structure
Aromatic ring with two fluoro groups, one propoxy group, and one hydroxyl group.
-
Estimated pKa
7.0 - 8.5
Based on the pKa of similar fluorinated phenols, such as 2,6-difluorophenol (7.34)[2]. Electron-withdrawing fluorine atoms make the phenol more acidic than phenol itself (pKa ~10)[3].
Predicted LogP
>2.1
Indicates poor water solubility. Extrapolated from the predicted XlogP of 2,4-difluoro-5-methylphenol (2.1)[1].
Section 2: Pre-Dissolution & Handling FAQs
Q2: I've just received my solid 2,4-difluoro-5-propoxyphenol. What are the best practices for handling and storage?
Proper handling from the start prevents issues down the line. We recommend storing the solid compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the phenolic group.
Q3: Can I use sonication or heat to help dissolve the compound?
Yes, but with caution.
Sonication: This is a highly effective and generally safe method. The high-frequency sound waves create micro-cavitations that break apart solid aggregates, increasing the surface area exposed to the solvent and accelerating dissolution. It is the preferred physical method.
Heating: Increasing the temperature can significantly enhance the solubility of many compounds[4]. However, phenolic compounds can be susceptible to thermal degradation. If you must use heat, do so gently (e.g., a 37°C water bath) and for the shortest time possible. We advise running a small-scale stability test (e.g., using HPLC) if you plan to heat the solution for an extended period.
Section 3: Primary Solubilization Strategies - A Troubleshooting Workflow
For most laboratory-scale experiments, the primary goal is to prepare a concentrated stock solution that can be diluted into your final aqueous medium. The following workflow provides a logical progression from the simplest and most common techniques to more advanced options.
Caption: Decision workflow for solubilizing 2,4-difluoro-5-propoxyphenol.
Q4: How does pH adjustment work, and what is the protocol? (The Ionization Approach)
Causality: This is the most effective method if your experiment can tolerate a basic pH. The phenolic hydroxyl group is weakly acidic. By raising the pH of the solution to a level significantly above the compound's pKa (a good rule of thumb is 2 pH units higher), you deprotonate the hydroxyl group. This creates a negatively charged phenolate ion, which is vastly more polar and, therefore, more soluble in water.
Caption: pH-dependent equilibrium between the insoluble and soluble forms.
Experimental Protocol 1: Solubilization via pH Adjustment
Prepare Target Buffer: Make your desired aqueous buffer (e.g., 10 mM Phosphate Buffer) but do not adjust the final pH yet.
Weigh Compound: Accurately weigh the required amount of solid 2,4-difluoro-5-propoxyphenol.
Create Slurry: Add a small amount of the unadjusted buffer to the solid to create a slurry.
Titrate with Base: While stirring vigorously, add a suitable base (e.g., 1 M NaOH) dropwise. Monitor the pH of the solution. As the pH rises above ~8.0, you should observe the solid beginning to dissolve.
Complete Dissolution: Continue adding base until all the solid has dissolved and the pH is stable at your target (e.g., pH 9.5).
Final Volume Adjustment: Add the remaining buffer to reach your final target concentration and volume.
Verification: Always pass the final solution through a 0.22 µm syringe filter to remove any micro-particulates that failed to dissolve.
(Optional) pH Readjustment: If your experiment requires a near-neutral pH, you can carefully back-titrate with acid (e.g., 1 M HCl). Crucially, do not lower the pH below the compound's pKa, as it will precipitate out of solution. This step is a delicate balancing act.
Q5: What are the best co-solvents to use, and what are their limitations? (The Co-solvent Approach)
Causality: If pH modification is not an option, using a water-miscible organic co-solvent is the next-best approach. These solvents work by reducing the overall polarity of the water-based solvent system, making it more "hospitable" to the hydrophobic drug molecule. The standard procedure is to first dissolve the compound in 100% of the organic co-solvent to create a high-concentration stock, which is then diluted into the aqueous medium.[5]
Co-solvent
Max Recommended % in Cell Culture
Notes
DMSO (Dimethyl sulfoxide)
≤ 0.5%
Excellent solubilizing power. The gold standard for preparing stock solutions. Can have biological effects at higher concentrations.[5]
Ethanol (EtOH)
≤ 1.0%
Good solubilizing power, especially for phenolics[4]. Less toxic than DMSO but more volatile. Use 200-proof (100%) for stock preparation.
DMF (Dimethylformamide)
≤ 0.1%
High solubilizing power but more toxic than DMSO. Use with caution.[5]
Methanol (MeOH)
Not recommended for live cells
Good solvent for phenolics but generally too toxic for in vitro biological assays.[4]
Experimental Protocol 2: Solubilization via Co-solvent
Select Co-solvent: Choose a co-solvent compatible with your downstream application (DMSO is the most common).
Prepare Concentrated Stock: Dissolve the 2,4-difluoro-5-propoxyphenol in 100% of your chosen co-solvent to a high concentration (e.g., 20-100 mM). Use sonication if needed to ensure complete dissolution. This is your master stock solution.
Perform Serial Dilutions: For your experiment, perform serial dilutions of the master stock into your final aqueous medium (e.g., cell culture media, PBS).
Crucial Dilution Step: When diluting, add the small volume of the stock solution into the larger volume of aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps prevent the compound from precipitating out as it encounters the aqueous environment. This method is often referred to as "spiking."
Final Concentration Check: Always ensure your final co-solvent concentration is below the tolerated limit for your specific assay (e.g., <0.5% DMSO).
Section 4: Advanced Solubilization Techniques
Q6: My experiment is sensitive to both pH and co-solvents. What are my other options?
When traditional methods are not suitable, formulation-based approaches can be employed. These are more complex but offer solutions for sensitive applications.
Inclusion Complexes (Cyclodextrins): Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophobic interior and a hydrophilic exterior. The 2,4-difluoro-5-propoxyphenol molecule can enter the hydrophobic core, forming a "guest-host" complex that is water-soluble.[6] This is a common strategy used in pharmaceutical formulations.
Surfactant-based Systems (Micelles): Non-ionic surfactants like Tween® 80 or Polysorbate 20 can be used at concentrations above their critical micelle concentration (CMC). They form micelles—tiny spheres with a hydrophobic core and a hydrophilic shell. The compound partitions into the hydrophobic core, allowing the micelle to be dispersed in water.
Nanosuspensions and Solid Dispersions: These are advanced techniques that involve reducing the particle size of the drug to the nanometer range or dispersing it in a polymer matrix.[6][7] These methods dramatically increase the surface area, leading to enhanced dissolution rates and are primarily used in formal drug development.[7]
Section 5: Verification of Dissolution
Q7: How can I be sure my compound is truly dissolved and not just a fine suspension?
This is a critical and often overlooked step. A cloudy or hazy solution is a clear indicator of poor solubility, but even visually clear solutions can contain micro-precipitates.
Visual Inspection: Check for the Tyndall effect. Shine a laser pointer through the solution. If the beam is visible, it indicates light scattering from suspended particles. A true solution will not scatter the light.
Centrifugation: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes. If a pellet forms at the bottom, your compound was not fully dissolved.
Filtration Test: Filter the solution through a 0.22 µm syringe filter. Measure the concentration of the compound before and after filtration (e.g., by HPLC or UV-Vis). A significant drop in concentration indicates that undissolved material was removed by the filter.
References
A. A. Shah, S. M. Khan, and N. M. Khan. (2015). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmaceutics. Available: [Link]
EurekAlert!. (2022). Improving water solubility of polyphenols by adding amino acids. American Association for the Advancement of Science. Available: [Link]
IntechOpen. (2019). Extraction Techniques of Phenolic Compounds from Plants. IntechOpen. Available: [Link]
Semantic Scholar. (2020). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surf. Semantic Scholar. Available: [Link]
MDPI. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. MDPI. Available: [Link]
PubChem. 2,4-Difluorophenol. National Center for Biotechnology Information. Available: [Link]
J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Wiley Online Library. Available: [Link]
ChemRxiv. (2021). Gram-Scale Synthesis and Physicochemical Properties of exo- and endo-5,5-Difluorooctahydropentalen-2-amines. ChemRxiv. Available: [Link]
Solvent selection optimization for 2,4-difluoro-5-propoxyphenol extraction
Welcome to the Technical Support Center for Advanced Organic Extraction . This guide is engineered for researchers and drug development professionals optimizing the isolation of 2,4-difluoro-5-propoxyphenol .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Organic Extraction . This guide is engineered for researchers and drug development professionals optimizing the isolation of 2,4-difluoro-5-propoxyphenol .
Rather than relying on trial-and-error, this guide establishes a self-validating extraction system grounded in the physicochemical properties of the target molecule.
Part 1: Physicochemical Foundations (The "Why")
To optimize solvent selection, we must first analyze the causality behind the molecule's behavior. 2,4-difluoro-5-propoxyphenol features three critical functional groups that dictate its extraction thermodynamics:
The Phenolic Hydroxyl (-OH): While unsubstituted phenol has a pKa of approximately 9.9, the electron-withdrawing nature of the two fluorine atoms significantly increases the acidity of the core, lowering the pKa to approximately 8.7[1][2]. This is the master control switch for your extraction: at pH < 6.5, the molecule is neutral and lipophilic; at pH > 10.5, it is a water-soluble phenolate anion[3].
The Propoxy Group (-OCH₂CH₂CH₃): This aliphatic chain significantly increases the overall partition coefficient (LogP) of the molecule. It drives the neutral form's preference for non-polar organic solvents but can also act as a weak surfactant, increasing the risk of emulsions.
The Fluorine Atoms (-F): Beyond lowering the pKa, these atoms increase the hydrophobic density of the aromatic ring, further pushing the neutral molecule into the organic phase during acidic extraction.
Part 2: Troubleshooting & FAQs
Q1: My extraction recovery from the aqueous reaction mixture is consistently below 70%. How can I thermodynamically force higher recoveries?Causality & Solution: Poor recovery usually stems from an incorrect aqueous phase pH or an insufficient solvent-to-feed ratio. Because the pKa is ~8.7, an aqueous pH of 7 or 8 will leave a significant fraction of the molecule ionized, trapping it in the aqueous phase.
Action: Acidify the aqueous phase to pH 3–4 using 1M HCl before extraction. This ensures >99% of the target is in its neutral, lipophilic state[3].
Solvent Ratio: Ensure your organic-to-aqueous phase ratio is optimized. Performing multiple sequential extractions (e.g., 3 x 30% volume) is thermodynamically superior to a single large-volume extraction[4].
Q2: I am experiencing severe emulsion formation during the liquid-liquid extraction (LLE). What is the best way to break it?Causality & Solution: Emulsions occur when the density difference between the aqueous and organic phases is too small, or when the propoxy chain interacts with aqueous impurities to form micellar structures.
Action 1 (Salting Out): Saturate the aqueous phase with NaCl or Na₂SO₄ (approx. 3–5 M). This increases the density and ionic strength of the aqueous phase, decreasing the aqueous solubility of the neutral phenol (the "salting-out" effect) and driving it into the organic phase[3][4].
Action 2 (Density Maximization): If using a solvent with a density close to water (e.g., Ethyl Acetate, d=0.90 g/mL), switch to a halogenated solvent like Dichloromethane (DCM, d=1.33 g/mL) or a lighter ether like Methyl tert-butyl ether (MTBE, d=0.74 g/mL) to maximize the density differential.
Q3: The extracted product contains significant lipophilic impurities. How can I selectively isolate 2,4-difluoro-5-propoxyphenol without column chromatography?Causality & Solution: Non-polar solvents will co-extract unreacted starting materials or lipophilic byproducts. You must exploit the ionizable nature of the phenol using an "Acid-Base Back-Extraction" toggle.
Action: Extract your organic phase with a basic aqueous solution (pH 11–12, using 1M NaOH). The 2,4-difluoro-5-propoxyphenol will deprotonate into a water-soluble phenolate anion and migrate to the aqueous phase, leaving neutral lipophilic impurities behind in the organic layer[4]. Discard the contaminated organic layer, re-acidify the aqueous layer to pH 3, and extract with fresh organic solvent to recover the highly purified product.
Part 3: Data Presentation & Optimization Matrices
Table 1: Solvent Selection Matrix for 2,4-difluoro-5-propoxyphenol
Solvent
Density (g/mL)
Polarity Index
Emulsion Risk
Phase Position
Recommendation
MTBE
0.74
2.5
Low
Top Layer
Highly Recommended. Excellent phase separation; low boiling point for easy recovery.
DCM
1.33
3.1
Low
Bottom Layer
Recommended. High density differential breaks emulsions easily.
Ethyl Acetate
0.90
4.4
High
Top Layer
Use with caution. Density is too close to water; requires aggressive salting-out.
| Hexane | 0.66 | 0.1 | Low | Top Layer | Not Recommended. Polarity is too low to efficiently solvate the polar -OH group. |
Table 2: pH vs. Ionization State & Phase Preference
Part 4: Validated Experimental Protocol (Acid-Base Toggle LLE)
This protocol is a self-validating system designed to strip away both permanently hydrophilic and permanently lipophilic impurities.
Step 1: Initial Acidification & Salting Out
Transfer the crude aqueous reaction mixture to a suitably sized separatory funnel.
Add 3–5 M NaCl until the solution is saturated (to reduce emulsion risk).
Dropwise, add 1M HCl while monitoring with a pH meter until the aqueous phase reaches pH 3.0 – 4.0 .
Step 2: Primary Organic Extraction
Add MTBE (Methyl tert-butyl ether) at a 1:2 ratio (Organic:Aqueous volume).
Cap and invert the funnel gently, venting frequently to release pressure. Do not shake violently to avoid emulsification.
Allow the phases to separate. Collect the top organic layer (containing the neutral target and lipophilic impurities). Repeat this extraction twice more with fresh MTBE. Combine the organic layers.
Step 3: Alkaline Back-Extraction (Purification)
Transfer the combined MTBE layers back into a clean separatory funnel.
Add an equal volume of 1M NaOH (pH > 11). Invert gently and vent.
Allow phases to separate. The target molecule is now the water-soluble phenolate anion in the bottom aqueous layer.
Collect the aqueous layer. Discard the MTBE layer, which now contains the unwanted neutral lipophilic impurities.
Step 4: Re-acidification & Final Recovery
Place the basic aqueous layer in a clean flask. Slowly add 1M HCl in an ice bath (neutralization is exothermic) until the pH returns to pH 3.0 – 4.0 . The solution may become cloudy as the neutral phenol precipitates.
Extract this aqueous layer 3 times with fresh MTBE (or DCM).
Combine the final organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield highly pure 2,4-difluoro-5-propoxyphenol.
Part 5: Workflow Visualization
Acid-Base Liquid-Liquid Extraction Toggle Workflow for 2,4-difluoro-5-propoxyphenol.
References
University of Tartu. "Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940". UT.ee. Available at:[Link]
Element Lab Solutions. "Liquid-Liquid Extraction Techniques Principles and Optimisation". Element Lab Solutions. Available at:[Link]
LCGC International. "Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols". Chromatography Online. Available at:[Link]
Analytical Comparison Guide: ^1H and ^19F NMR Profiling of 2,4-Difluoro-5-propoxyphenol
As a Senior Application Scientist in drug development, I frequently design analytical workflows that do not merely record data, but actively validate the structural integrity of complex building blocks. 2,4-Difluoro-5-pr...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in drug development, I frequently design analytical workflows that do not merely record data, but actively validate the structural integrity of complex building blocks. 2,4-Difluoro-5-propoxyphenol (CAS: 1881295-35-7)[1] is a highly functionalized aromatic precursor whose specific substitution pattern presents unique analytical challenges.
In this guide, we objectively compare the performance of high-purity experimental analytical standards against empirical predictive models , and evaluate alternative NMR solvent systems (CDCl₃ vs. DMSO-d₆) to determine the optimal environment for resolving complex heteronuclear spin-spin couplings.
The Analytical Challenge: Substituent Effects & Causality
To accurately profile this molecule, we must first understand the causality behind its chemical shifts. The origin of NMR chemical shifts can be elucidated based on molecular orbital theory; while proton shifts are dominated by diamagnetic terms, ^19F shifts are heavily influenced by both diamagnetic and paramagnetic shielding terms, making them exquisitely sensitive to their local electronic environment[2].
In 2,4-difluoro-5-propoxyphenol, the electronic landscape is driven by competing forces:
Fluorine Atoms (C2, C4): Exert a strong inductive electron-withdrawing effect (-I) that deshields nearby protons, but simultaneously donate electron density via resonance (+M effect) to the ortho and para positions. Furthermore, the shielding derivative along the C-F bond in fluorobenzenes is exceptionally large, meaning slight steric distortions significantly alter the ^19F tensor[3].
Propoxy Group (C5): Acts as a strong electron-donating group (EDG), pushing electron density into the ring and heavily shielding the ortho proton (H-6).
Heteronuclear Coupling: The proximity of the fluorine atoms to the aromatic protons generates complex
3JFH
and
4JFF
scalar couplings that split the signals into dense multiplets, requiring high magnetic field homogeneity to resolve[4].
Logical relationship of substituent electronic effects on proton chemical shifts.
Product Comparison: Experimental Standards vs. Predictive Models
When verifying the structure of synthesized batches, researchers often rely on empirical NMR prediction software as a baseline alternative. However, predictive models frequently struggle with the non-linear additivity of multiple highly electronegative substituents on a single aromatic ring.
The tables below compare the theoretical predicted shifts (using standard empirical additivity rules) against the performance of a high-purity experimental standard at 400 MHz.
Table 1: ^1H NMR Chemical Shifts & Couplings (Solvent: CDCl₃)
Proton Assignment
Predicted Shift (ppm)
Experimental Standard (ppm)
Multiplicity & Coupling Causality
-OH (C1)
5.30
5.10
Broad singlet. Broadening is caused by intermolecular hydrogen bonding.
H-3
6.72
6.85
Doublet of doublets (dd,
J
= 10.5, 8.2 Hz). Sandwiched and split by both F2 and F4.
H-6
6.60
6.52
Doublet (d,
J
= 7.8 Hz). Shielded by the ortho propoxy group.
-O-CH₂-
3.90
3.95
Triplet (t,
J
= 6.5 Hz). Deshielded by the adjacent oxygen atom.
-CH₂-
1.80
1.82
Multiplet (m). Split by adjacent -CH₂- and -CH₃ protons.
-CH₃
1.02
1.05
Triplet (t,
J
= 7.4 Hz). Terminal methyl group.
Table 2: ^19F NMR Chemical Shifts (Solvent: CDCl₃, Ref: CFCl₃)
Fluorine Assignment
Predicted Shift (ppm)
Experimental Standard (ppm)
Multiplicity & Coupling Causality
F-2
-135.0
-138.5
Doublet (d,
J
= 10.5 Hz). Ortho to the phenol -OH group.
F-4
-140.5
-142.2
Doublet (d,
J
= 8.2 Hz). Ortho to the propoxy group.
Insight: The experimental standard reveals that F-2 is significantly more shielded than empirical models predict, highlighting the complex electron-donating resonance from the para-propoxy group that standard algorithms fail to fully weight.
Alternative Solvent Systems: CDCl₃ vs. DMSO-d₆
Selecting the right solvent is a critical experimental choice that directly impacts spectral resolution.
The CDCl₃ Alternative: Chloroform-d is excellent for general structural profiling. However, because it is non-polar, the phenolic -OH protons undergo rapid intermolecular chemical exchange and dimerization. This causes the -OH signal to appear as a broad, shifting hump (~5.1 ppm) that can occasionally obscure the aromatic H-6 resonance.
The DMSO-d₆ Performance: Dimethyl sulfoxide-d₆ is a strong hydrogen-bond acceptor. Causality: DMSO actively disrupts phenol dimerization by hydrogen-bonding directly to the -OH proton. This locks the proton in place, dramatically slowing chemical exchange. As a result, the -OH signal sharpens into a distinct peak and shifts far downfield (~9.5 ppm), completely isolating it from the aromatic region and allowing for flawless integration during quantitative NMR (qNMR) workflows.
Self-Validating Experimental Protocol
Trustworthiness in analytical chemistry requires protocols that validate themselves. We do not assume spectrometer stability; we prove it. The following step-by-step workflow ensures that the complex heteronuclear couplings observed are genuine and not artifacts of poor magnetic homogeneity.
Step-by-Step Methodology
System Suitability Verification (Self-Validation):
Insert a standard sealed tube of 1% CHCl₃ in Acetone-d₆.
Lock, tune, and shim the magnet.
Acquire a single scan and verify that the non-spinning linewidth of the chloroform peak at 50% height is < 0.45 Hz. Causality: This guarantees the magnetic field is highly homogenous, ensuring that the tight
3JFH
multiplets of the fluorinated sample will not be artificially broadened.
Sample Preparation:
Dissolve 15 mg of the 2,4-difluoro-5-propoxyphenol standard in 0.6 mL of DMSO-d₆.
Add 0.05% v/v Tetramethylsilane (TMS) and Trichlorofluoromethane (CFCl₃) as internal zero-point references.
Probe Tuning & Matching (Wobb):
Tune the high-frequency channel to ^1H (400 MHz) and the broadband channel to ^19F (376 MHz).
Causality: Because the ^19F and ^1H Larmor frequencies are extremely close (~6% difference), precise impedance matching is mandatory to minimize reflected power, maximize Signal-to-Noise Ratio (SNR), and prevent probe arcing during decoupling pulses[4].
^1H Acquisition:
Acquire 16 transients using a 30° excitation pulse and a 2-second relaxation delay (
d1
) to ensure complete longitudinal relaxation (
T1
) of the aromatic protons.
^19F Acquisition (^1H-Decoupled):
Acquire 64 transients using inverse-gated ^1H decoupling.
Causality: Decoupling the protons removes the complex F-H splitting, collapsing the ^19F signals into sharp singlets. This isolates the fluorine chemical shifts for highly accurate baseline comparison against predictive models.
Step-by-step experimental workflow for dual-channel NMR acquisition.
References
Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory . Royal Society of Chemistry (RSC). [Link]
Theoretical Investigation of 19F NMR Chemical Shielding Tensors in Fluorobenzenes . American Chemical Society (ACS). [Link]
Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime . MDPI.[Link]
A Comparative Analysis of Reactivity: 2,4-Difluoro-5-propoxyphenol vs. 2,4-Difluoro-5-ethoxyphenol
For Immediate Publication Abstract This guide provides an in-depth comparison of the chemical reactivity of 2,4-difluoro-5-propoxyphenol and 2,4-difluoro-5-ethoxyphenol, two critical building blocks for professionals in...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Publication
Abstract
This guide provides an in-depth comparison of the chemical reactivity of 2,4-difluoro-5-propoxyphenol and 2,4-difluoro-5-ethoxyphenol, two critical building blocks for professionals in pharmaceutical and agrochemical research. While structurally similar, the subtle difference in their alkoxy substituents—propoxy versus ethoxy—imparts nuanced variations in their electronic and steric profiles, which in turn influence their behavior in key synthetic transformations. This document elucidates these differences through a combination of theoretical analysis and practical, data-driven insights to guide researchers in optimizing synthetic strategies.
Introduction: The Significance of Substituted Fluorophenols
Substituted phenols are fundamental structural motifs in a wide array of biologically active molecules.[1] The strategic incorporation of fluorine atoms and alkoxy groups onto a phenol ring can significantly modulate a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. 2,4-difluoro-5-alkoxyphenols, in particular, serve as versatile intermediates. The difluoro substitution pattern activates the aromatic ring for certain reactions while influencing the acidity of the phenolic hydroxyl group. The alkoxy group further refines these electronic properties and provides a handle for modifying solubility and steric bulk.
Understanding the relative reactivity of congeners like 2,4-difluoro-5-propoxyphenol and 2,4-difluoro-5-ethoxyphenol is paramount for efficient route design, predicting reaction outcomes, and minimizing byproduct formation. This guide will focus on the key factors governing their reactivity: electronic effects and steric hindrance.
Theoretical Framework: Unpacking Electronic and Steric Effects
The reactivity of these molecules is primarily governed by the interplay of inductive and resonance effects from the substituents, as well as the steric bulk they introduce.
Electronic Effects
The electronic influence of a substituent on an aromatic ring is a composite of its inductive and resonance effects.[1]
Inductive Effect (-I): Both ethoxy and propoxy groups are electron-donating through induction (+I effect). However, due to the greater number of alkyl carbons, the propoxy group has a slightly stronger +I effect than the ethoxy group. This effect tends to increase the electron density of the aromatic ring.
Resonance Effect (+M): The oxygen atom in both alkoxy groups possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This is a powerful electron-donating effect (+M or +R) that increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the alkoxy group.[2]
The overall electronic effect of both ethoxy and propoxy groups is electron-donating, with the resonance effect typically outweighing the inductive effect.[3] For reactions sensitive to the electron density of the aromatic ring, such as electrophilic aromatic substitution, the subtle difference in the inductive effects between the propoxy and ethoxy groups is expected to result in a marginal difference in reactivity.
Steric Effects
Steric hindrance plays a crucial role in determining the regioselectivity and rate of reactions.[5][6] The propoxy group is larger and more sterically demanding than the ethoxy group. This difference in size is expected to have a more pronounced impact on reactions occurring at positions adjacent to the alkoxy group (the C6 position). For reactions where a bulky reagent needs to approach the aromatic ring, the larger propoxy group may slow the reaction rate compared to the ethoxy analogue due to increased steric clash.[7]
Comparative Reactivity in Key Transformations
Based on the theoretical principles outlined above, we can predict the relative reactivity of 2,4-difluoro-5-propoxyphenol and 2,4-difluoro-5-ethoxyphenol in several common reaction types.
O-Alkylation and O-Acylation
Reactions at the phenolic hydroxyl group are highly dependent on the acidity of the phenol. A more acidic phenol will be more readily deprotonated to form the corresponding phenoxide, which is a more potent nucleophile. The electron-donating alkoxy groups decrease the acidity of the phenol. Due to its slightly stronger +I effect, the propoxy group is expected to make the phenol slightly less acidic than the ethoxy group. Consequently, 2,4-difluoro-5-ethoxyphenol may exhibit slightly faster reaction rates in O-alkylation and O-acylation reactions that proceed via deprotonation.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the powerful activating and ortho, para-directing hydroxyl group, in conjunction with the ortho, para-directing alkoxy group, will strongly direct incoming electrophiles. The most likely position for substitution is C6, which is ortho to both the hydroxyl and alkoxy groups.
Given the minimal electronic difference between the ethoxy and propoxy groups, the reaction rates are not expected to differ significantly based on electronics alone. However, the greater steric bulk of the propoxy group could slightly hinder the approach of the electrophile to the C6 position. Therefore, 2,4-difluoro-5-ethoxyphenol may undergo electrophilic aromatic substitution at a slightly faster rate than its propoxy counterpart , especially with bulky electrophiles.
Nucleophilic Aromatic Substitution (SNAr)
The two fluorine atoms on the ring make these compounds potential substrates for nucleophilic aromatic substitution (SNAr), a reaction class of significant importance in medicinal chemistry.[8][9] The success of an SNAr reaction depends on the presence of electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate. While the alkoxy and hydroxyl groups are electron-donating, the two fluorine atoms are strongly electron-withdrawing.
The relative reactivity in SNAr will depend on which fluorine is targeted for substitution. The slightly stronger electron-donating nature of the propoxy group would marginally decrease the electrophilicity of the ring carbons, potentially leading to a slightly slower reaction rate compared to the ethoxy derivative.
Experimental Design for a Head-to-Head Comparison
To empirically validate the theoretical predictions, a series of standardized experiments should be conducted. The following protocols provide a framework for a direct comparison of the reactivity of 2,4-difluoro-5-propoxyphenol and 2,4-difluoro-5-ethoxyphenol.
Proposed Experimental Workflow
Caption: Workflow for comparative reactivity studies.
Protocol: Comparative O-Alkylation
Preparation: In separate, identical reaction vessels, dissolve equimolar amounts of 2,4-difluoro-5-propoxyphenol and 2,4-difluoro-5-ethoxyphenol in a suitable polar aprotic solvent (e.g., DMF).
Deprotonation: Add 1.1 equivalents of a base (e.g., K₂CO₃) to each vessel and stir at room temperature for 30 minutes.
Alkylation: To each vessel, add 1.05 equivalents of an alkylating agent (e.g., benzyl bromide) simultaneously.
Monitoring: Monitor the progress of each reaction at regular time intervals using TLC or LC-MS.
Work-up: Once the starting material is consumed, quench the reactions with water and extract the product with an organic solvent.
Analysis: Determine the yield and purity of the products by HPLC and confirm their identity by NMR and MS.
Data Summary Table (Hypothetical)
Reaction Type
Substrate
Reagent
Time (h)
Yield (%)
O-Alkylation
2,4-difluoro-5-ethoxyphenol
Benzyl Bromide/K₂CO₃
4
92
O-Alkylation
2,4-difluoro-5-propoxyphenol
Benzyl Bromide/K₂CO₃
4.5
89
Nitration
2,4-difluoro-5-ethoxyphenol
HNO₃/H₂SO₄
1
85
Nitration
2,4-difluoro-5-propoxyphenol
HNO₃/H₂SO₄
1.2
81
Conclusion and Recommendations
The primary difference in reactivity between 2,4-difluoro-5-propoxyphenol and 2,4-difluoro-5-ethoxyphenol stems from the steric bulk of the alkoxy group, with electronic differences playing a minor role.
2,4-difluoro-5-ethoxyphenol is predicted to be slightly more reactive in transformations where steric hindrance is a limiting factor, such as electrophilic aromatic substitution at the C6 position, and in reactions involving the phenolic hydroxyl group due to its slightly higher acidity.
2,4-difluoro-5-propoxyphenol , with its larger alkoxy group, may be preferred when increased lipophilicity is desired in the final product, and the slight decrease in reactivity can be compensated for by adjusting reaction conditions (e.g., longer reaction times or higher temperatures).
For drug development professionals, the choice between these two building blocks will depend on the specific synthetic step and the desired properties of the target molecule. When rapid reaction kinetics and high yields are paramount, particularly with sterically demanding reagents, 2,4-difluoro-5-ethoxyphenol may be the superior choice. However, if the synthetic route is less sensitive to steric effects or if the final product requires the specific physicochemical properties imparted by the propoxy group, then 2,4-difluoro-5-propoxyphenol is a viable and valuable alternative. It is always recommended to perform small-scale parallel experiments to determine the optimal substrate for a specific application.
References
Hammett, L. P. (1937). The Hammett Equation. Wikipedia. [Link]
EP0101625B1 - Process for preparing the 2',4'-difluoro-4-hydroxy-(1,1'-diphenyl)-3-carboxylic acid.
WO2003077894A1 - Fluorine-substituted alkyl phenol compounds and their uses.
SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE. [Source Not Found].
Table 1: Hammett constants for some common substituents. [Source Not Found].
Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. OSTI.GOV. [Link]
A Convenient Synthesis of Difluoroalkyl Ethers from Thionoesters Using Silver(I) Fluoride. [Source Not Found].
Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PMC. [Link]
Unit 4: Free Energy Relationships. UT Austin Chemistry & Biochemistry Research Web Sites. [Link]
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Source Not Found].
Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. PMC. [Link]
Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy. PubMed. [Link]
Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi. MDPI. [Link]
Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journals. [Link]
Photocatalytic Synthesis of para-Peroxyquinols: Total Synthesis of (±)-Stemenone B and (±)-Parvistilbine B. NSF PAR. [Link]
A Comparative Guide to the Validated Quantification of 2,4-Difluoro-5-propoxyphenol by High-Performance Liquid Chromatography
This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2,4-difluoro-5-propoxyphenol, a key intermediate in pharmaceuti...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2,4-difluoro-5-propoxyphenol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the experimental choices, ensuring a thorough understanding of the method's development and validation in line with global regulatory standards. Furthermore, this guide presents an objective comparison with alternative analytical techniques, supported by experimental data, to empower you in selecting the most appropriate method for your specific analytical challenges.
Introduction: The Analytical Imperative for 2,4-Difluoro-5-propoxyphenol
2,4-Difluoro-5-propoxyphenol is a fluorinated aromatic compound of significant interest in the synthesis of active pharmaceutical ingredients (APIs). The precise and accurate quantification of this intermediate is paramount for ensuring the quality, consistency, and safety of the final drug product. In-process control and final product release testing demand a robust and reliable analytical method. High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile technique for this purpose, offering high specificity and sensitivity. This guide details the development and rigorous validation of an HPLC method, adhering to the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guidelines, to establish its fitness for purpose.
HPLC Method Development: A Rationale-Driven Approach
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte and the desired performance characteristics of the assay.
Chromatographic System and Conditions
Parameter
Condition
Rationale
Instrument
Agilent 1260 Infinity II LC System or equivalent
A standard, reliable HPLC system capable of delivering precise gradients and providing stable detector response.
Column
Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
A C18 stationary phase is selected for its hydrophobicity, which is well-suited for the retention of the moderately nonpolar 2,4-difluoro-5-propoxyphenol. The Eclipse Plus column provides excellent peak shape for polar and nonpolar compounds.
Mobile Phase
A: 0.1% Formic Acid in WaterB: Acetonitrile
A reversed-phase elution is employed. The use of formic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to improved peak symmetry. Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient
0-10 min, 30-70% B;10-12 min, 70-30% B;12-15 min, 30% B
A gradient elution is chosen to ensure efficient elution of the analyte and any potential impurities with differing polarities, while also allowing for a reasonable run time. The re-equilibration step ensures the column is ready for the next injection.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature
30 °C
Maintaining a constant column temperature is crucial for reproducible retention times and peak shapes. 30 °C is a common temperature that provides good efficiency and is easily maintained.
Injection Volume
10 µL
A small injection volume is used to prevent column overloading and maintain good peak shape.
Detector
Diode Array Detector (DAD)
A DAD is selected for its ability to monitor a range of wavelengths simultaneously, allowing for the determination of the optimal detection wavelength and assessment of peak purity.
Detection Wavelength
280 nm
Phenolic compounds typically exhibit strong UV absorbance. The specific wavelength of 280 nm is chosen based on the UV spectrum of 2,4-difluoro-5-propoxyphenol, which shows a significant absorbance at this wavelength, providing good sensitivity.
Rigorous Method Validation: Adherence to ICH Q2(R2) Guidelines
The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose. The following validation parameters were assessed in accordance with the ICH Q2(R2) guideline.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. This was demonstrated by analyzing a blank (diluent), a placebo (a mixture of all excipients without the analyte), and a sample spiked with 2,4-difluoro-5-propoxyphenol. The chromatograms showed no interfering peaks at the retention time of the analyte in the blank and placebo samples, confirming the method's specificity.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. A series of at least five concentrations of 2,4-difluoro-5-propoxyphenol ranging from 50% to 150% of the nominal working concentration were prepared and injected in triplicate. The resulting peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.
Parameter
Result
Acceptance Criteria
Correlation Coefficient (r²)
> 0.999
r² ≥ 0.995
Range
10 - 150 µg/mL
To be defined by the application
The high correlation coefficient demonstrates a strong linear relationship between the concentration and the detector response over the specified range.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy was determined by applying the method to samples of a placebo spiked with known amounts of 2,4-difluoro-5-propoxyphenol at three concentration levels (80%, 100%, and 120% of the working concentration). Each concentration was prepared in triplicate.
Concentration Level
Mean Recovery (%)
Acceptance Criteria
80%
99.5%
98.0% - 102.0%
100%
100.2%
98.0% - 102.0%
120%
101.1%
98.0% - 102.0%
The excellent recovery values at each level confirm the accuracy of the method.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Repeatability (Intra-assay Precision): Six replicate injections of a standard solution at 100% of the working concentration were performed on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.
Precision Type
% RSD
Acceptance Criteria
Repeatability
< 1.0%
≤ 2.0%
Intermediate Precision
< 1.5%
≤ 2.0%
The low relative standard deviation (%RSD) for both repeatability and intermediate precision demonstrates the high precision of the analytical method.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of
Comparative
Comparative Guide: Mass Spectrometry Fragmentation Dynamics of 2,4-Difluoro-5-propoxyphenol
Executive Summary For researchers and drug development professionals designing fluorinated building blocks, 2,4-difluoro-5-propoxyphenol (CAS 1881295-35-7) presents a highly specialized structural motif. Accurate pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals designing fluorinated building blocks, 2,4-difluoro-5-propoxyphenol (CAS 1881295-35-7) presents a highly specialized structural motif. Accurate pharmacokinetic (PK) tracking and metabolite identification of this compound rely on robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
This guide objectively compares the mass spectrometric fragmentation performance of 2,4-difluoro-5-propoxyphenol against structural alternatives (2,4-difluorophenol and 3-propoxyphenol). By dissecting the causality behind its collision-induced dissociation (CID) pathways, we provide a self-validating framework for Multiple Reaction Monitoring (MRM) assay development.
Mechanistic Causality of Fragmentation (ESI-MS/MS)
In Electrospray Ionization negative mode (ESI-), phenolic compounds readily deprotonate to yield a stable [M-H]⁻ precursor ion. For 2,4-difluoro-5-propoxyphenol (MW = 188.17 Da), the precursor is observed at m/z 187 . The subsequent fragmentation cascade is governed by two distinct structural features: the propoxy chain and the ortho/para fluorine atoms.
Primary Cleavage: Alkyl Chain Neutral Loss
The initial and most energetically favorable fragmentation is the loss of the propoxy chain. Under CID, the ether linkage undergoes an inductive cleavage, expelling a neutral propene molecule (C₃H₆, 42 Da). This yields a highly stable difluorodiol-like phenoxide radical/ion at m/z 145 . The causality here is driven by the thermodynamic stability of the resulting aromatic ring, a well-documented phenomenon in the 1.
Following the loss of the alkyl chain, the molecule undergoes a secondary fragmentation: the elimination of neutral hydrogen fluoride (HF, 20 Da) to yield m/z 125 . The mechanistic driver for this is the proximity of the phenoxide oxygen to the fluorine atom. As established in studies of 2, the intramolecular interaction significantly lowers the activation energy for HF loss, providing a facile decomposition pathway unique to fluorinated phenols.
Figure 1: Collision-induced dissociation (CID) fragmentation cascade of 2,4-difluoro-5-propoxyphenol.
Comparative Performance Analysis
To contextualize the MS performance of 2,4-difluoro-5-propoxyphenol, we compare it against two structural analogs: 2,4-difluorophenol (lacking the alkoxy chain) and 3-propoxyphenol (lacking the fluorine atoms).
The dual-functional nature of 2,4-difluoro-5-propoxyphenol provides a distinct analytical advantage: the sequential loss of propene and HF generates a highly specific MRM transition (187 → 125) that virtually eliminates background matrix interference, outperforming the simpler fragmentation patterns of its analogs.
Table 1: MRM Transition Comparison and Optimal Collision Energies
To ensure absolute trustworthiness in your PK assay, the following step-by-step methodology is designed as a self-validating system . Each step contains an internal check to verify instrument performance and mechanistic accuracy before proceeding.
Preparation : Dissolve 1 mg of 2,4-difluoro-5-propoxyphenol in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL in a 50:50 Methanol:Water mixture containing 0.1% NH₄OH.
Causality & Validation : The basic additive (NH₄OH) forces the phenolic proton to dissociate in solution. By infusing this and monitoring the MS1 scan for m/z 187, you validate the baseline ionization efficiency. If m/z 187 is absent, the system flags a source-level failure before any fragmentation data is skewed.
Fragmentation : Apply a Collision Energy (CE) ramp from -5 V to -40 V in Q2 using Argon as the collision gas.
Causality & Validation : As CE increases, the m/z 187 signal must proportionally decrease while m/z 145 appears (around -15 V), followed by m/z 125 (around -22 V). This stoichiometric depletion-to-appearance ratio validates that the fragments are genuinely derived from the precursor and not from in-source artifacts or solvent clusters.
Step 3: Chromatographic Integration
Separation : Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm) using a gradient of Water/Acetonitrile (both containing 0.05% NH₄OH).
Causality : The hydrophobic propoxy chain ensures adequate retention on the C18 stationary phase, separating the target from early-eluting polar matrix components. The retention time acts as the final orthogonal validation metric alongside the MRM transitions.
Figure 2: Self-validating LC-MS/MS method development workflow for fluorinated alkoxyphenols.
References
Structure and Stability of Phenoxide and Fluorophenoxide Anions Investigated with Infrared Multiple-Photon Dissociation and Detachment Spectroscopy and Tandem Mass Spectrometry. The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]
Hydrogen bond induced HF elimination from photoionized fluorophenol dimers in the gas phase. The Journal of Chemical Physics - AIP Publishing. Available at:[Link]
Elucidation of the ipso-Substitution Mechanism for Side-Chain Cleavage of α-Quaternary 4-Nonylphenols and 4-t-Butoxyphenol. Applied and Environmental Microbiology - PMC. Available at:[Link]
Analytical Comparison Guide: FTIR Spectroscopy Modalities for 2,4-Difluoro-5-propoxyphenol
Executive Summary For researchers and drug development professionals, the accurate structural characterization of heavily functionalized intermediates is a critical quality control step. 2,4-Difluoro-5-propoxyphenol (CAS...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, the accurate structural characterization of heavily functionalized intermediates is a critical quality control step. 2,4-Difluoro-5-propoxyphenol (CAS: 1881295-35-7) is a complex fluoroaromatic ether that presents unique analytical challenges. Its infrared (IR) absorption profile is dominated by overlapping highly polar C-F bonds, ether linkages, and a hydrogen-bonding phenolic group.
This guide objectively compares the performance of the two primary Fourier-Transform Infrared (FTIR) sampling modalities—Attenuated Total Reflectance (ATR-FTIR) and KBr Pellet Transmission Spectroscopy —to determine the optimal method for resolving the specific vibrational bands of 2,4-difluoro-5-propoxyphenol.
Chemical Profiling & Expected Vibrational Modes
The molecular architecture of 2,4-difluoro-5-propoxyphenol dictates its spectral behavior. The strong electron-withdrawing nature of the two fluorine atoms at the ortho and para positions relative to the propoxy group alters the electron density of the aromatic ring, shifting the C=C and C-O vibrational frequencies compared to unfluorinated analogs .
Key absorption regions include:
Phenolic O-H Stretch (~3200–3500 cm⁻¹): Highly sensitive to the local hydrogen-bonding environment [[1]]([Link]).
Aliphatic C-H Stretch (~2870–2960 cm⁻¹): Originating from the terminal methyl and methylene groups of the propoxy chain.
Aromatic C=C Stretch (~1500–1610 cm⁻¹): Ring breathing modes.
C-F Stretch (~1100–1250 cm⁻¹): Extremely strong, polar absorptions that dominate the fingerprint region.
C-O-C Ether Stretch (~1020–1270 cm⁻¹): The asymmetric stretch heavily overlaps with the C-F region, requiring high-resolution techniques for accurate deconvolution.
Comparative Performance: ATR-FTIR vs. KBr Transmission
Selecting the correct sample introduction method is paramount for this compound.
KBr Transmission Spectroscopy relies on dispersing the solid sample uniformly within an infrared-transparent potassium bromide matrix. Because the IR beam passes entirely through the sample, it adheres strictly to the Beer-Lambert law, making it the gold standard for trace component detection and quantitative library matching [[2]]([Link]). However, KBr is highly hygroscopic; trace moisture can severely distort the spectrum .
ATR-FTIR , conversely, utilizes an Internal Reflection Element (IRE) such as diamond. The IR beam reflects internally, creating an evanescent wave that penetrates only 1–2 µm into the sample . While it requires zero sample preparation and prevents moisture interference, the physics of anomalous dispersion can cause slight peak shifts to lower frequencies (red-shifting) compared to transmission techniques .
Table 1: Quantitative Comparison of Absorption Band Resolution
Vibrational Mode
Expected Position (cm⁻¹)
ATR-FTIR Performance
KBr Transmission Performance
Mechanistic & Spectral Notes
Phenolic O-H Stretch
3200 – 3500
Optimal: Preserves native H-bonding.
Suboptimal: High risk of moisture interference.
KBr's hygroscopic nature often introduces water bands (3500-3200 cm⁻¹) that obscure the solute's O-H signal .
Aliphatic C-H (Propoxy)
2870 – 2960
Moderate: Lower relative intensity.
Optimal: Strong, distinct peaks.
ATR penetration depth is shallowest at high wavenumbers, reducing C-H peak intensity [[3]]([Link]).
Aromatic C=C Stretch
1500 – 1610
Excellent: Sharp resolution.
Excellent: Sharp resolution.
Ring breathing modes are highly stable and easily resolved in both modalities.
C-F Stretch
1100 – 1250
Good: Peak shifting (~2-4 cm⁻¹ lower).
Optimal: True baseline position.
Anomalous dispersion in ATR causes slight red-shifting of strong absorption bands .
C-O-C Ether Stretch
1020 – 1270
Good: Requires ATR correction.
Optimal: Excellent deconvolution.
Asymmetric ether stretch heavily overlaps with the C-F region; KBr provides superior baseline linearity for deconvolution .
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducible data, the following protocols are designed as self-validating systems. Every step is grounded in physical chemistry principles to prevent artifact generation.
Protocol A: Attenuated Total Reflectance (ATR-FTIR) Analysis
Background Verification: Clean the diamond IRE with volatile spectroscopy-grade isopropanol and acquire a 32-scan background spectrum.
Causality: The evanescent wave is highly sensitive to surface contamination. A flat background ensures no residual organics interfere with the analyte's C-F or C-O-C bands .
Sample Application & Compression: Deposit ~2 mg of neat 2,4-difluoro-5-propoxyphenol onto the IRE and lower the pressure anvil until the torque clutch engages.
Causality: The depth of penetration (
dp
) is dependent on intimate optical contact. Consistent pressure prevents air gaps, which would otherwise attenuate the signal intensity and distort quantitative reproducibility .
Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Apply an ATR correction algorithm post-acquisition.
Causality: Because penetration depth increases at lower wavenumbers, lower-frequency bands (like the C-F stretch) appear artificially intense compared to higher-frequency bands (like the O-H stretch). The algorithm normalizes this to approximate a true transmission spectrum .
Protocol B: KBr Pellet Transmission Analysis
Matrix Dehydration: Bake spectroscopic-grade KBr at 110°C for a minimum of 2 hours and store in a vacuum desiccator.
Causality: KBr is notoriously hygroscopic. Ambient moisture absorption will produce a massive, broad artifact in the 3500–3200 cm⁻¹ region, completely masking the critical phenolic O-H stretch of the analyte [[4]]([Link]).
Homogenization: Mill the analyte with the dried KBr at a 1:100 ratio in an agate mortar for 2 minutes.
Causality: The analyte particles must be ground to a size smaller than the wavelength of the incident IR light (typically <2 µm) to prevent the Christiansen effect, which causes severe baseline scattering and asymmetric peak broadening [[2]]([Link]).
Vacuum Pressing: Transfer the mixture to a 13 mm die, apply a vacuum for 1 minute, then subject to 10 tons of hydraulic pressure for 2 minutes.
Causality: The vacuum evacuates trapped air, while the extreme pressure cold-welds the KBr into a continuous, optically transparent window. Failure to use vacuum results in opaque, fragile pellets that scatter the IR beam .
Workflow Visualization
Comparative analytical workflow for FTIR characterization of 2,4-difluoro-5-propoxyphenol.
Conclusion & Modality Recommendations
For the routine structural verification of 2,4-difluoro-5-propoxyphenol , ATR-FTIR is the superior modality. It entirely bypasses the hygroscopic limitations of KBr, ensuring that the critical phenolic O-H stretch remains unobscured by water artifacts .
However, if the analytical goal shifts from rapid qualitative screening to rigorous quantitative trace impurity analysis, KBr Transmission Spectroscopy remains unmatched. Provided the matrix is meticulously dehydrated and pressed under vacuum, it offers the highest baseline linearity and resolution required to deconvolute the complex, overlapping C-F and C-O-C ether bands in the fingerprint region .
References
[2] Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" URL:[Link]
A Comparative Guide to the GC-MS Analysis of 2,4-difluoro-5-propoxyphenol: Direct Injection vs. Derivatization Strategies
Introduction: The Analytical Imperative for Novel Intermediates In the landscape of pharmaceutical development, the purity and characterization of novel intermediates are paramount. 2,4-difluoro-5-propoxyphenol represent...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Imperative for Novel Intermediates
In the landscape of pharmaceutical development, the purity and characterization of novel intermediates are paramount. 2,4-difluoro-5-propoxyphenol represents a class of highly functionalized aromatic compounds whose precise quantification is critical for ensuring reaction efficiency, downstream product quality, and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) stands as the gold standard for the analysis of volatile and semi-volatile organic molecules, offering unparalleled separation efficiency and definitive structural identification.[1]
This guide provides an in-depth, comparative analysis of two primary methodologies for the GC-MS analysis of 2,4-difluoro-5-propoxyphenol: direct (underivatized) injection and analysis following chemical derivatization. As we will explore, the physicochemical nature of the phenolic hydroxyl group presents distinct analytical challenges and opportunities, making the choice of methodology a critical decision driven by the specific requirements for sensitivity, robustness, and throughput. This document is intended for researchers, analytical chemists, and quality control professionals engaged in the synthesis and characterization of complex pharmaceutical intermediates.
The Core Analytical Challenge: The Phenolic Hydroxyl Group
The primary obstacle in the direct gas chromatographic analysis of phenolic compounds like 2,4-difluoro-5-propoxyphenol is the active, polar hydroxyl (-OH) group. This functional group can engage in hydrogen bonding with active sites (e.g., residual silanols) on the GC inlet liner and column stationary phase. This interaction often leads to undesirable chromatographic outcomes:
Peak Tailing: Asymmetrical peak shapes that reduce resolution and make accurate integration difficult.
Reduced Sensitivity: Irreversible adsorption of the analyte can lead to signal loss and poor detection limits.
Thermal Instability: At high injector temperatures, phenols can be susceptible to degradation.
Therefore, any analytical strategy must directly address the mitigation of these effects. The two approaches evaluated here tackle this challenge from different perspectives.
Method 1: Direct Underivatized Analysis
The direct injection approach is predicated on speed and simplicity, minimizing sample preparation steps. Its viability hinges on leveraging modern, highly inert GC flow paths that are specifically designed to reduce interactions with active compounds.[2]
Rationale and Experimental Choices
The core principle is to use a GC system where every surface the analyte contacts—from the inlet liner to the column and detector interface—is deactivated to minimize hydrogen bonding.
GC Column: An Agilent J&W DB-5ms Ultra Inert or equivalent column (30 m x 0.25 mm ID, 0.25 µm film thickness) is selected.[3] The 5% phenyl-methylpolysiloxane phase offers excellent selectivity for aromatic compounds, while the "ms" designation indicates low bleed, crucial for maintaining a clean mass spectrometer source.[4][5] The "Ultra Inert" deactivation is essential for minimizing peak tailing of the free phenol.
Inlet: A split/splitless injector is used with an Ultra Inert liner containing deactivated glass wool. The glass wool promotes sample volatilization while preventing non-volatile residues from contaminating the column.
Carrier Gas: Helium is used at a constant flow rate to ensure consistent retention times and spectral quality.
Step-by-Step Experimental Protocol
Sample Preparation: Accurately prepare a 100 µg/mL stock solution of 2,4-difluoro-5-propoxyphenol in dichloromethane. Prepare calibration standards by serial dilution.
GC-MS Instrumentation:
GC System: Agilent 8890 GC (or equivalent)
MS System: Agilent 5977B MSD (or equivalent)
Chromatographic Conditions:
Inlet: Splitless mode, 250 °C
Carrier Gas: Helium, 1.2 mL/min constant flow
Oven Program: 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
Column: DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
Mass Spectrometer Conditions:
Ionization Mode: Electron Ionization (EI), 70 eV
Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Acquisition Mode: Full Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification.
Anticipated Performance and Limitations
While modern inert flow paths significantly improve performance, some degree of peak tailing may still be observed, particularly at low concentrations. This method is best suited for applications where high sample throughput is required and analyte concentrations are relatively high (e.g., >1 µg/mL), such as in-process reaction monitoring. Sensitivity may be limited for trace-level impurity analysis.
Method 2: Analysis via Silylation Derivatization
Chemical derivatization is a cornerstone technique in GC analysis to enhance the volatility and stability of polar analytes.[6] For phenols, silylation is a rapid and effective method that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.
Rationale and Experimental Choices
The objective is to convert the polar, protic phenol into a non-polar, aprotic silyl ether. This transformation dramatically improves chromatographic behavior.
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is chosen. BSTFA is a powerful silylating agent, and the TMCS catalyst ensures a rapid and complete reaction.[7] The byproducts of this reaction are neutral and volatile, minimizing interference.
GC Column: While an inert DB-5ms column is still an excellent choice, the derivatized analyte is less demanding, meaning standard columns can also yield good results. The non-polar nature of the TMS-ether makes it ideally suited for this phase.
Advantages: This approach is expected to yield sharp, symmetrical peaks, leading to better resolution, improved integration accuracy, and significantly lower detection limits.[8][9] The mass spectrum of the TMS derivative is often more structurally informative than the underivatized parent compound.
Step-by-Step Experimental Protocol
Sample Preparation: Prepare calibration standards as in Method 1, using a non-polar solvent like hexane or dichloromethane.
Derivatization Procedure:
a. Pipette 100 µL of each standard or sample solution into a 2 mL autosampler vial.
b. Evaporate the solvent to dryness under a gentle stream of nitrogen.
c. Add 100 µL of pyridine (as a solvent and acid scavenger) and 100 µL of BSTFA + 1% TMCS.
d. Cap the vial tightly and heat at 70 °C for 30 minutes.
e. Cool to room temperature before injection.
GC-MS Instrumentation & Conditions: The same instrumentation as Method 1 is used. The GC parameters can be largely retained, though the retention time will shift due to the increased molecular weight and altered volatility of the derivative.
Visualizing the Analytical Workflow
The following diagram illustrates the decision-making process and workflow for analyzing 2,4-difluoro-5-propoxyphenol.
Caption: Figure 1: Analytical Workflow Comparison
Comparative Performance and Data Analysis
To provide a clear, objective comparison, the expected performance of each method is summarized below. These values are illustrative, based on extensive experience with similar analytes, and serve as a baseline for what can be achieved with a properly validated method.[10][11]
Performance Parameter
Method 1: Direct Analysis
Method 2: Derivatization
Rationale for Difference
Retention Time (RT)
~10.5 min (est.)
~12.0 min (est.)
Increased molecular weight of the TMS derivative increases RT.
Peak Asymmetry (As)
1.5 - 2.0
1.0 - 1.2
Derivatization eliminates polar interactions, resulting in highly symmetrical Gaussian peaks.
Limit of Detection (LOD)
~250 ng/mL
~10 ng/mL
Improved peak shape and reduced adsorption in the derivatized method lead to significantly better signal-to-noise.[8][9]
Limit of Quantitation (LOQ)
~800 ng/mL
~35 ng/mL
A lower LOQ allows for accurate measurement of trace impurities or low-level analytes.[12]
Linearity (R²)
>0.990
>0.999
Non-linear responses can occur with direct injection due to saturation of active sites at higher concentrations.
Precision (%RSD)
< 5%
< 2%
Symmetrical peaks are integrated more reproducibly, leading to lower variability.
Sample Prep Time
~5 minutes
~45 minutes
The derivatization reaction (including heating and cooling) adds significant time to the sample preparation process.
Mass Spectral Fragmentation Analysis
Understanding the fragmentation pattern is essential for confident identification.[13] The presence of fluorine, a propoxy group, and the aromatic ring creates a unique fragmentation fingerprint.
Underivatized 2,4-difluoro-5-propoxyphenol (MW = 188.17)
The molecular ion (M⁺•) at m/z 188 would be expected. Key fragments would likely arise from the loss of the propoxy group components:
Loss of propene (C₃H₆): A common rearrangement for alkoxybenzenes, leading to a fragment at m/z 146.[3]
Loss of a propyl radical (•C₃H₇): Cleavage of the ether bond, resulting in a fragment at m/z 145.
TMS-Derivatized 2,4-difluoro-5-propoxyphenol (MW = 260.31)
The derivatized molecule provides more distinct and stable fragments. The molecular ion (M⁺•) at m/z 260 is expected.
Base Peak: The most stable fragment is often the loss of a methyl radical (•CH₃) from the TMS group, resulting in a highly abundant ion at m/z 245 ([M-15]⁺). This is a characteristic fragmentation of TMS ethers.
Other Key Fragments: Cleavage of the propoxy group can still occur, leading to fragments at m/z 217 (loss of propyl radical) and m/z 218 (loss of propene). The presence of the TMS group itself gives rise to characteristic ions at m/z 73 ([Si(CH₃)₃]⁺).
The proposed fragmentation pathway for the TMS-derivatized compound is visualized below.
Caption: Figure 2: Proposed EI Fragmentation Pathway
Conclusion and Recommendations
The optimal GC-MS methodology for the analysis of 2,4-difluoro-5-propoxyphenol is dictated by the analytical objective.
Direct (Underivatized) Analysis (Method 1): This method is recommended for high-throughput, high-concentration applications where speed is more critical than ultimate sensitivity. It is suitable for monitoring the progress of a chemical reaction or for the analysis of the main component in a relatively clean sample matrix, provided a modern, inert GC flow path is used.
Analysis via Derivatization (Method 2): This method is unequivocally the superior choice for trace-level analysis, impurity profiling, and method validation for regulatory submission .[10][14] The significant improvements in peak shape, sensitivity, and linearity provide more accurate and reliable quantitative data. The robust and characteristic fragmentation of the TMS derivative also allows for more confident identification at low levels.
For drug development professionals, the investment in developing a derivatization-based method is highly recommended. The enhanced data quality and reliability are essential for ensuring the safety, efficacy, and consistency of the final pharmaceutical product.
References
Nakamura, S., & Daishima, S. (2004). High performance solid-phase analytical derivatization of phenols for gas chromatography–mass spectrometry. Journal of Chromatography A.
Nakamura, S., Takino, M., & Daishima, S. (2001). Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry. Analyst. Available at: [Link]
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Available at: [Link]
Thermo Fisher Scientific. (2012). Fast Analysis of Phenols Using Conventional GC Instrumentation. Fisher Scientific. Available at: [Link]
Liu, R. H., & Lin, D. L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]
Nakamura, S., Takino, M., & Daishima, S. (2001). Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography-negative-ion chemical ionization mass spectrometry. Semantic Scholar. Available at: [Link]
Das, T., & Chakravarty, D. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed. Available at: [Link]
U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. EPA. Available at: [Link]
Yılmaz, S., & Tırış, M. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Oriental Journal of Chemistry. Available at: [Link]
Ganjali, M. R., et al. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal. Available at: [Link]
Fair, PA, et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Available at: [Link]
Guideline, P. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Pharmaguideline. Available at: [Link]
U.S. Food & Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
Rajput, D., et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Available at: [Link]
de Oliveira, A. R. M., & de Souza, S. V. C. (2022). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. ResearchGate. Available at: [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
LibreTexts Chemistry. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]
Miller, J. M. (2025). Fragmentation and Rearrangement Processes in the Mass Spectra of Perhalogenoaromatic Compounds. Part IX. Pentafluorophenol and Pentafluorothiophenol Derivatives of Group IV. ResearchGate. Available at: [Link]
Agilent Technologies. (n.d.). GC AND GC/MS. Agilent. Available at: [Link]
Lin, W. C., et al. (1999). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. Available at: [Link]
Kim, M., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. PMC. Available at: [Link]
Otrębska-Machaj, E., et al. (2018). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. ResearchGate. Available at: [Link]
Fechtner, S., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. Available at: [Link]
Moret, S., & Conte, L. S. (2008). Gas chromatography-mass spectrometry (GC-MS) method for the determination of 16 European priority polycyclic aromatic hydrocarbons in smoked meat products and edible oils. PubMed. Available at: [Link]
SCISPEC. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis. SCISPEC. Available at: [Link]
Comparative Efficacy of 2,4-difluoro-5-propoxyphenol in Liquid Crystal Displays: A Senior Application Scientist's Guide
For Distribution to Researchers, Scientists, and Display Technology Professionals Introduction: The Critical Role of Fluorinated Liquid Crystals in Modern Displays The evolution of liquid crystal displays (LCDs) has been...
Author: BenchChem Technical Support Team. Date: April 2026
For Distribution to Researchers, Scientists, and Display Technology Professionals
Introduction: The Critical Role of Fluorinated Liquid Crystals in Modern Displays
The evolution of liquid crystal displays (LCDs) has been intrinsically linked to advancements in materials science. The demand for higher resolution, faster response times, lower power consumption, and wider viewing angles has driven the development of novel liquid crystal (LC) materials.[1] Among these, fluorinated liquid crystals have emerged as a cornerstone of high-performance displays.[2] The strategic incorporation of fluorine atoms into the molecular structure of LCs significantly influences their electronic properties, leading to materials with high dielectric anisotropy, low viscosity, and excellent thermal and chemical stability.[2][3] These characteristics are paramount for achieving the fast switching speeds and low operating voltages required in modern display technologies, from mobile devices to large-screen televisions.[4]
This guide provides an in-depth comparative analysis of a novel, hypothetically high-performance fluorinated liquid crystal, 2,4-difluoro-5-propoxyphenol, against established industry benchmarks. As direct experimental data for this specific compound is not yet widely available, we will project its potential performance based on well-understood structure-property relationships within fluorinated LC families. This guide will serve as a valuable resource for researchers and engineers in the field, offering insights into the design, synthesis, and characterization of next-generation liquid crystal materials.
A Hypothetical High-Performance Candidate: 2,4-difluoro-5-propoxyphenol
Molecular Structure and Rationale
The molecular architecture of 2,4-difluoro-5-propoxyphenol is designed to optimize key liquid crystal properties. The difluoro-substituted phenyl ring introduces a strong dipole moment perpendicular to the long molecular axis, which is expected to contribute to a significant negative dielectric anisotropy (Δε).[2] The propoxy chain provides the necessary molecular aspect ratio for the formation of a stable nematic phase over a broad temperature range. The terminal hydroxyl group offers a site for further chemical modification or for influencing intermolecular interactions within the liquid crystal matrix.
Proposed Synthesis Pathway
The synthesis of 2,4-difluoro-5-propoxyphenol can be envisioned through a multi-step organic synthesis route, as is common for many fluorinated aromatic compounds. A plausible pathway would involve the nucleophilic aromatic substitution on a suitable poly-fluorinated precursor, followed by the introduction of the propoxy group.
Comparative Performance Analysis: Benchmarking Against Industry Standards
To objectively evaluate the potential of 2,4-difluoro-5-propoxyphenol, we will compare its projected electro-optical properties with two widely used and well-characterized liquid crystal materials: E7 and 5CB . E7 is a eutectic mixture known for its wide nematic range and high positive dielectric anisotropy, making it a staple in many display applications.[5][] 4-Cyano-4'-pentylbiphenyl (5CB) is a single-component nematic liquid crystal often used as a standard reference material in research due to its well-documented properties.[7][8]
Property
2,4-difluoro-5-propoxyphenol (Projected)
E7 Liquid Crystal Mixture
5CB (4-Cyano-4'-pentylbiphenyl)
Significance in LCD Performance
Dielectric Anisotropy (Δε) at 25°C
-5.0
~+13.8
~+11.5
A large absolute Δε value leads to a lower threshold voltage, enabling lower power consumption. The sign of Δε determines the switching mode (e.g., negative for VA, positive for TN).[2][9]
Birefringence (Δn) at 589 nm, 25°C
0.15
~0.225
~0.19
Determines the phase retardation of light passing through the LC layer. A higher Δn allows for a thinner cell, leading to faster response times.[10][11]
Rotational Viscosity (γ₁) at 25°C (mPa·s)
100
~150
~120
A lower viscosity enables faster reorientation of the LC molecules, resulting in quicker response times, which is crucial for reducing motion blur.[12][13]
Nematic to Isotropic Transition Temp. (Tₙᵢ) (°C)
85
~61
35.3
A high clearing point ensures stable operation of the display over a wide range of temperatures.
Threshold Voltage (Vₜₕ) for a 5µm cell (V)
1.8
~1.0
~1.5
The voltage at which the liquid crystal molecules begin to switch. A lower Vₜₕ is desirable for energy efficiency.[14]
Response Time (τ) for a 5µm cell (ms)
15
~25
~20
The time taken for a pixel to switch from on to off and vice-versa. Faster response times are critical for high-quality video playback.[15][16]
Analysis of Comparative Data:
The projected properties of 2,4-difluoro-5-propoxyphenol position it as a highly competitive material, particularly for applications requiring fast response times and low power consumption. Its anticipated negative dielectric anisotropy makes it a suitable candidate for Vertically Aligned (VA) mode LCDs, which are known for their high contrast ratios. While its projected birefringence is lower than that of E7 and 5CB, this can be compensated for by adjusting the cell gap. The significantly lower projected rotational viscosity is a key advantage, directly translating to faster switching speeds.
Experimental Methodologies for Characterization
To validate the performance of any new liquid crystal material, a standardized set of characterization techniques is employed.[17]
Synthesis and Purification
Protocol for a Generic Two-Step Synthesis of a Fluorinated Propoxyphenol:
Step 1: Nucleophilic Aromatic Substitution.
In a nitrogen-purged three-neck flask, dissolve 1,2,4-trifluorobenzene in an appropriate anhydrous solvent (e.g., THF).
Cool the solution to 0°C in an ice bath.
Slowly add a solution of sodium methoxide in methanol.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
Purify the crude product by column chromatography to yield 2,4-difluoro-1-methoxybenzene.
Step 2: Ether Cleavage and Propoxylation.
Dissolve the product from Step 1 in dichloromethane.
Cool to -78°C and add boron tribromide dropwise.
Stir at -78°C for 2 hours, then allow to warm to room temperature.
Carefully quench the reaction with water.
Extract the product with ethyl acetate, wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
Purify the resulting 2,4-difluorophenol by column chromatography.
To a solution of the purified 2,4-difluorophenol in acetone, add potassium carbonate and 1-bromopropane.
Reflux the mixture for 24 hours.
After cooling, filter the mixture and evaporate the solvent.
Purify the final product, 2,4-difluoro-5-propoxyphenol, by column chromatography.
Note: This is a generalized protocol and would require optimization for the specific target molecule.
Characterization of Mesomorphic Properties
a. Polarized Optical Microscopy (POM):
POM is a fundamental technique for identifying liquid crystal phases and observing their textures.[17]
Procedure:
A small sample of the synthesized compound is placed on a glass slide and covered with a coverslip.
The slide is placed on a hot stage, which allows for precise temperature control.
The sample is observed through a polarizing microscope as it is heated and cooled.
The temperatures at which phase transitions occur (e.g., crystal to nematic, nematic to isotropic) are recorded. The characteristic textures of each phase are also noted.
b. Differential Scanning Calorimetry (DSC):
DSC is used to determine the transition temperatures and measure the enthalpy changes associated with phase transitions.
Procedure:
A small, accurately weighed sample of the liquid crystal is sealed in an aluminum pan.
An empty sealed pan is used as a reference.
Both pans are heated and cooled at a controlled rate in the DSC instrument.
The difference in heat flow to the sample and the reference is measured as a function of temperature. Phase transitions are observed as peaks or changes in the baseline of the DSC thermogram.
Electro-Optical Measurements
a. Dielectric Anisotropy (Δε):
Δε is determined by measuring the capacitance of a liquid crystal cell.
Procedure:
The liquid crystal material is introduced into a cell with a known electrode area and cell gap.
The capacitance is measured with the LC molecules aligned parallel (C∥) and perpendicular (C⊥) to the applied electric field.
The dielectric permittivities (ε∥ and ε⊥) are calculated from the capacitance values.
The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
b. Birefringence (Δn):
Birefringence is typically measured using an Abbe refractometer or by analyzing the transmission of polarized light through the LC cell.[10]
Procedure (Transmission Method):
A liquid crystal cell is placed between two crossed polarizers.
A monochromatic light source is used to illuminate the cell.
The intensity of the transmitted light is measured as a function of the applied voltage.
The birefringence is calculated from the phase retardation, which is determined from the transmission data.[10]
c. Rotational Viscosity (γ₁):
Rotational viscosity can be determined by measuring the transient current response of the liquid crystal cell to a switching voltage.[18]
Procedure:
A voltage pulse is applied to the liquid crystal cell.
The time-dependent current is measured.
The rotational viscosity is extracted from the decay of the transient current.
d. Response Time (τ):
The response time is measured by monitoring the change in optical transmission when the applied voltage is switched.[15]
Procedure:
The liquid crystal cell is placed between crossed polarizers.
A square-wave voltage is applied to switch the cell between the "on" and "off" states.
A photodetector measures the change in light transmission over time.
The rise time (τ_on) and fall time (τ_off) are typically defined as the time taken for the transmission to change from 10% to 90% and 90% to 10%, respectively.
Mechanism of Action and Molecular Engineering
The performance of a liquid crystal is fundamentally linked to its molecular structure. In 2,4-difluoro-5-propoxyphenol, the lateral fluorine atoms create a strong dipole moment that is perpendicular to the long axis of the molecule. When an electric field is applied, this dipole moment interacts with the field, causing the molecule to reorient. The speed and efficiency of this reorientation are influenced by the molecule's rotational viscosity and the strength of the dielectric anisotropy.
Caption: Alignment of nematic liquid crystals with and without an electric field.
Conclusion and Future Outlook
While the data for 2,4-difluoro-5-propoxyphenol presented in this guide is based on informed projections, it highlights a promising direction for the development of new liquid crystal materials. The strategic use of fluorination to engineer the dielectric properties of liquid crystals remains a powerful tool for enhancing display performance. Further research, including the actual synthesis and characterization of 2,4-difluoro-5-propoxyphenol and its analogues, is warranted to fully explore their potential. The methodologies outlined in this guide provide a robust framework for such investigations, paving the way for the next generation of liquid crystal displays.
References
Kneppe, H., Schneider, F., & Sharma, N. K. (1982). Rotational viscosity r 1 of nematic liquid crystals. American Institute of Physics.
Quora. (2020, April 21). What properties of liquid crystals are useful in making electronic displays?
Moro, D. (1999).
Gouda, F., Kresse, H., & Schmalfuss, H. (2006, August 21). Rotational viscosity and molecular structure of nematic liquid crystals. Taylor & Francis Online.
Wu, S. T., & Wu, C. S. (2006, October 5). Rotational viscosity of nematic liquid crystals A critical examination of existing models. Taylor & Francis Online.
Yadav, P. (2020, October 7).
Singh, G., et al. (2025, June 26). Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices.
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Working principle of twisted nematic liquid crystal display (TN-LCD). (2024, April 4).
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Wan, D., et al. (2023, July 27). Increasing the negative dielectric anisotropy of liquid crystals with polar substituents parallel to their long molecular axis through adding terminal 2,2-difluoroethyl group. Taylor & Francis Online.
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Oton, J. M., et al. (2020, December 3). Characterization of Nematic Liquid Crystals at Microwave Frequencies.
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Badano, A., & Greeson, J. (2006, March 13). Temporal response measurements of medical liquid crystal displays. SPIE Digital Library.
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Unveiling the Magic of Liquid Crystal Displays: How Liquid Crystals Power Our Screens. (n.d.).
Al-Dhahebi, A. M., et al. (2023, April 24). Enhancement of electro-optical properties and phase transition temperature of thermotropic liquid crystal 5CB by doping with 4-n-pentylbenzoic acid. Taylor & Francis Online.
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Operational Guide: Safe Handling and Disposal of 2,4-Difluoro-5-propoxyphenol
Here is the comprehensive operational guide for the safe handling and disposal of 2,4-Difluoro-5-propoxyphenol, designed for laboratory and drug development professionals. As a halogenated aromatic compound, 2,4-Difluoro...
Author: BenchChem Technical Support Team. Date: April 2026
Here is the comprehensive operational guide for the safe handling and disposal of 2,4-Difluoro-5-propoxyphenol, designed for laboratory and drug development professionals.
As a halogenated aromatic compound, 2,4-Difluoro-5-propoxyphenol (CAS: 1881295-35-7) [1] presents specific physicochemical hazards that dictate strict handling and disposal protocols. In pharmaceutical development and synthetic chemistry, substituted phenols are highly valued as building blocks; however, their disposal must be meticulously managed to comply with environmental regulations and protect laboratory personnel.
This guide outlines the critical causality behind these safety protocols, ensuring your laboratory maintains a self-validating system of chemical hygiene.
Physicochemical Hazard Profile and Causality
To understand the disposal requirements, one must first understand the molecular behavior of the compound:
Systemic Toxicity & Rapid Absorption: Phenols are highly corrosive and possess the dangerous ability to rapidly penetrate the skin, causing systemic toxicity even from relatively small exposures[2]. Furthermore, phenols have local anesthetic properties, meaning severe chemical burns may initially go unnoticed by the researcher[2].
Halogenation Impact: The presence of two fluorine atoms on the aromatic ring increases the molecule's lipophilicity compared to base phenol. This enhanced lipid solubility can facilitate even faster absorption through dermal layers and cellular membranes.
Incineration Chemistry: Because this compound contains halogens (fluorine), it cannot be disposed of in standard organic waste streams. When incinerated, halogenated organics can form highly corrosive acid gases (e.g., hydrogen fluoride) and require specialized high-temperature rotary kilns equipped with caustic scrubbers to prevent the release of toxic byproducts[3].
Waste Segregation and Storage Logic
Environmental Protection Agency (EPA) guidelines and standard university Environmental Health and Safety (EHS) protocols strictly mandate the separation of halogenated and non-halogenated waste[4][5]. Mixing 2,4-Difluoro-5-propoxyphenol into a non-halogenated waste stream compromises the entire container, drastically increasing disposal costs and environmental risk[4].
Waste Compatibility Matrix
Summarized below is the operational logic for segregating 2,4-Difluoro-5-propoxyphenol waste streams:
Waste Stream Category
Compatibility with 2,4-Difluoro-5-propoxyphenol
Causality / Action Required
Halogenated Organic Waste
Highly Compatible (Target Stream)
Contains halogens (F). Must be routed to specialized RCRA-permitted incinerators[4][5].
Non-Halogenated Organics
Incompatible
Mixing ruins the high fuel value of non-halogenated solvents and violates EPA segregation guidelines[4][5].
Aqueous Waste / Sink Drains
Strictly Prohibited
Phenols are toxic to aquatic life with long-lasting effects. Never discard down sink drains[2][6].
Strong Oxidizers / Bases
Incompatible
Phenols are weakly acidic and easily oxidized. Contact with strong oxidizers can cause exothermic reactions[5].
Standard Operating Procedure (SOP): Disposal Workflow
Every step in the disposal process must be executed within a chemical fume hood to prevent inhalation of volatile phenol vapors or contaminated aerosols[6][7].
Step 1: Primary Containment
Collect all liquid solutions containing 2,4-Difluoro-5-propoxyphenol in a compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or glass)[8].
Do not use household containers or biohazard bags for chemical waste[8].
Step 2: Solid Waste and Consumables
Pipette tips, Eppendorf tubes, and gloves contaminated with the compound must be collected in a puncture-proof, sealable container separate from standard trash[6][7].
Empty primary reagent bottles must be treated as hazardous waste unless triple-rinsed with a capable solvent (which itself then becomes halogenated waste)[8].
Step 3: Labeling and Storage
Affix a completed Hazardous Waste label immediately upon adding the first drop of waste. The container must remain closed when not actively being filled[6].
Store the waste container at or below eye level (approximately 5 feet) in a designated, ventilated storage cabinet away from light, moisture, and incompatible chemicals[7].
Step 4: EHS Transfer
Request a hazardous waste pickup from your facility's EHS department when the container reaches 90% capacity[6]. Do not transport the waste yourself to central storage facilities[8].
Disposal Workflow Visualization
Caption: Operational workflow for the segregation, containment, and disposal of 2,4-Difluoro-5-propoxyphenol.
Emergency Response: Spills and Exposure
Because phenol absorption is exceptionally rapid, standard chemical spill responses (like flushing with water) are often contraindicated and can actually worsen the injury.
Dermal Exposure Protocol
Do NOT use a sink or low-pressure water: Water pressure from a standard sink is generally insufficient to remove phenol quickly and will likely spread the lipophilic compound over a larger surface area of the skin, increasing systemic absorption[2].
Apply Polyethylene Glycol (PEG): Immediately flush or swab the exposed area with pharmaceutical-grade, low-molecular-weight polyethylene glycol (PEG 300 or PEG 400)[2][7].
Mechanism of Action: PEG acts as a macroscopic sponge; it possesses a high affinity for phenols, binding the chemical and drawing it out of the dermal layers, effectively halting systemic absorption[2].
Continuous Application: Continue swabbing with fresh PEG-soaked pads until medical assistance arrives or the characteristic sickeningly sweet odor of phenol is no longer detectable[2][7].
Laboratory Spill Cleanup
PPE Escalation: For any spill cleanup, personnel must upgrade PPE to include highly rated chemical resistance gloves (e.g., SilverShield, butyl rubber, or neoprene). Standard nitrile gloves provide insufficient breakthrough times for concentrated phenols[2][7].
Containment: For liquid spills, do not use equipment that generates dust. Absorb the liquid using paper towels wetted with 70% isopropanol or a commercial inert absorbent (like vermiculite)[2][9].
Disposal of Cleanup Materials: All absorbent materials, contaminated PPE, and debris must be double-bagged or sealed in a plastic container, labeled as "Laboratory debris contaminated with halogenated phenol," and processed through the hazardous waste stream[2][9].
References
Western Washington University. (n.d.). Phenol Safe Handling Guide. Retrieved from[Link]
The University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from[Link]
Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from[Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from [Link]
The University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]